Ticarcillin (monosodium)
Description
Historical Context of Carboxypenicillin Development
The development of carboxypenicillins was a direct response to the limitations of earlier penicillins and the pressing need for treatments against difficult-to-treat Gram-negative pathogens. Following the revolutionary discovery of Penicillin G, its narrow spectrum of activity, primarily against Gram-positive bacteria, became a significant hurdle. wikipedia.org The 1960s saw the development of aminopenicillins, such as ampicillin (B1664943), which offered a broader spectrum but remained ineffective against Pseudomonas aeruginosa. wikipedia.org
During the 1960s and 1970s, infections caused by P. aeruginosa became a major concern, driving research efforts to find effective antibiotics. wikipedia.org This research culminated in the discovery of carbenicillin (B1668345) by scientists at Beecham. wikipedia.org Carbenicillin was the first penicillin to demonstrate reliable activity against Pseudomonas and some other resistant Gram-negative bacilli like Proteus species. wikipedia.orgtaylorandfrancis.com
Building on this breakthrough, further molecular modification led to the creation of ticarcillin (B1683155). Ticarcillin is structurally a derivative of carbenicillin, and it was found to have a two- to four-fold greater in vitro activity against P. aeruginosa compared to its predecessor. drugfuture.comtaylorandfrancis.com This enhanced potency established the carboxypenicillins as a vital new subgroup of penicillins specifically designed to combat resistant Gram-negative infections.
Evolution of Beta-Lactam Antibiotic Research
The journey of beta-lactam antibiotic research is a cornerstone of modern chemotherapy, beginning with Alexander Fleming's accidental discovery of penicillin in 1928. nih.govresearchgate.net The central feature of this class of drugs is the four-membered beta-lactam ring, which is crucial for its antibacterial activity. researchgate.net The mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. researchgate.net This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.
The evolution of this research field can be characterized by a continuous effort to overcome bacterial resistance and broaden the spectrum of activity. nih.govnih.gov Key developments include:
Natural Penicillins: The initial era was dominated by Penicillin G, produced by fermentation of Penicillium chrysogenum. wikipedia.orgnih.gov
Semisynthetic Penicillins: The isolation of the penicillin nucleus, 6-aminopenicillanic acid, allowed for the chemical addition of various side chains. This led to the creation of numerous semisynthetic penicillins with improved properties, including acid resistance (e.g., Penicillin V), resistance to staphylococcal beta-lactamase (e.g., methicillin), and a broader spectrum of activity (e.g., ampicillin and the carboxypenicillins like ticarcillin). wikipedia.orgresearchgate.net
Expansion to Other Beta-Lactam Classes: Research expanded beyond penicillins to other naturally occurring beta-lactam structures, leading to the development of cephalosporins, carbapenems, and monobactams, each with distinct antibacterial spectra and properties. nih.govresearchgate.net
The Challenge of Beta-Lactamases: The most significant hurdle in beta-lactam research has been the evolution of bacterial resistance, primarily through the production of beta-lactamase enzymes. nih.govmdpi.com These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. researchgate.net The proliferation of these enzymes, especially extended-spectrum β-lactamases (ESBLs), has rendered many older beta-lactams ineffective against certain strains. mdpi.comresearchgate.net
Development of Beta-Lactamase Inhibitors: A pivotal strategy to combat this resistance mechanism was the development of compounds that inhibit beta-lactamases. Molecules like clavulanic acid, sulbactam, and tazobactam, while having weak antibacterial activity on their own, can be combined with beta-lactam antibiotics to protect them from degradation. antiinfectivemeds.comresearchgate.net
This ongoing evolutionary battle between antibiotic development and bacterial resistance continues to drive academic and pharmaceutical research. nih.gov
Current Academic Significance of Ticarcillin (Monosodium)
Despite being withdrawn from the market in some countries, including the United States in 2004 nih.gov, ticarcillin monosodium maintains its significance in academic and research settings. Its primary role is as a tool in the study of antibiotic resistance and antibacterial action, particularly concerning Gram-negative bacteria.
Ticarcillin is frequently used in in vitro studies for:
Antimicrobial Susceptibility Testing: It serves as a reference compound in assays testing the susceptibility of bacterial isolates, especially P. aeruginosa and various species of the Enterobacteriaceae family. antiinfectivemeds.com
Studying Beta-Lactamase Activity: The combination of ticarcillin with a beta-lactamase inhibitor, most commonly clavulanic acid, is of great academic importance. drugfuture.com Research studies use this combination to investigate the prevalence and activity of beta-lactamase-producing bacteria. The ability of clavulanic acid to restore ticarcillin's activity against otherwise resistant strains provides a clear model for studying this resistance mechanism. drugfuture.comncats.io For example, research has shown that the addition of clavulanic acid can significantly reduce the minimum inhibitory concentrations (MICs) of ticarcillin for many beta-lactamase-producing organisms. ncats.io
Molecular Biology: In laboratory settings, ticarcillin, much like the related compound carbenicillin, can be used as a selective agent in molecular biology. It is used to select for bacteria that have been successfully transformed with plasmids carrying a resistance gene. Ticarcillin is sometimes preferred over ampicillin for this purpose because it is more stable and less prone to forming satellite colonies on culture plates. wikipedia.org
The following table presents illustrative data on how the combination with a beta-lactamase inhibitor can enhance the activity of ticarcillin against resistant bacterial strains, a key area of its academic application.
| Bacterial Strain (Beta-Lactamase Producing) | Ticarcillin MIC (µg/mL) | Ticarcillin/Clavulanic Acid MIC (µg/mL) | Fold Reduction in MIC |
| Haemophilus influenzae | ≥64 | ≤0.5 | ≥128 |
| Staphylococcus aureus | ≥64 | ≤0.5 | ≥128 |
| Enterobacteriaceae (select strains) | ≥64 | ≤8 | ≥8 |
| Pseudomonas aeruginosa | 16 | 16 | 1 |
| Data derived from research on the in vitro activity of ticarcillin alone and in combination with clavulanic acid. Note that the activity against P. aeruginosa is generally not enhanced by clavulanic acid as resistance in this organism is often due to mechanisms other than susceptible beta-lactamases. drugfuture.comncats.io |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H15N2NaO6S2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |
InChI Key |
PBVBBUWVRCCZHI-GHRKWLBTSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ticarcillin Monosodium
Precursor Synthesis and Intermediate Characterization in Ticarcillin (B1683155) Production
The synthesis of ticarcillin hinges on two primary precursors: 6-aminopenicillanic acid (6-APA) and a derivative of 3-thienylmalonic acid. wikipedia.org 6-APA provides the core β-lactam ring structure essential for antibacterial activity, while the 3-thienylmalonic acid side chain confers the specific spectrum of activity, including its potency against Pseudomonas aeruginosa. nih.govwikipedia.org
A common synthetic route involves the initial preparation of a reactive derivative of 3-thienylmalonic acid. google.com For instance, 3-thienylmalonic acid can be reacted with pivaloyl chloride in the presence of a base like triethylamine (B128534) to form a mixed anhydride (B1165640). google.com This intermediate is highly reactive and suitable for the subsequent acylation of 6-APA.
To facilitate the reaction and prevent unwanted side reactions, the 6-APA molecule is often silylated. This is typically achieved by reacting 6-APA with an agent like N,O-bis(trimethylsilyl)acetamide (BSA). google.com The silylation protects the carboxylic acid and amino groups of 6-APA, enhancing its solubility in organic solvents and directing the acylation to the desired position.
The characterization of these intermediates is crucial for ensuring the efficiency and purity of the final product. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structures of the mixed anhydride and the silylated 6-APA before proceeding with the coupling reaction.
Reaction Pathways and Mechanism Elucidation in Ticarcillin Synthesis
The core reaction in ticarcillin synthesis is the coupling of the activated 3-thienylmalonic acid side chain with 6-APA. google.com In one common pathway, the mixed anhydride of 3-thienylmalonic acid is reacted with silylated 6-APA. google.com This nucleophilic acyl substitution reaction forms the amide bond, yielding ticarcillin in its silylated form. The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) at controlled low temperatures. google.com
Following the coupling reaction, the silyl (B83357) protecting groups are removed through hydrolysis to yield ticarcillin acid. google.com The final step to obtain ticarcillin monosodium involves the reaction of ticarcillin acid with a sodium source, such as sodium isooctoate. google.com This acid-base reaction forms the monosodium salt, which is then isolated and purified.
The mechanism of action for ticarcillin as an antibiotic involves the inhibition of bacterial cell wall synthesis. patsnap.comontosight.ai The β-lactam ring of ticarcillin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. longdom.org It binds to and acylates the active site of penicillin-binding proteins (PBPs), which are transpeptidases essential for cross-linking the peptidoglycan chains. patsnap.comnih.gov This inactivation of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death. patsnap.comontosight.ai
Stereochemical Control in Ticarcillin Synthesis
The stereochemistry of ticarcillin is critical for its biological activity. The molecule possesses three chiral centers at positions 2, 5, and 6 of the penicillin nucleus, with the desired absolute configuration being (2S, 5R, 6R). longdom.org The stereochemistry of the 6-amino group is particularly important for the molecule's ability to bind effectively to PBPs.
The starting material, 6-APA, is derived from natural penicillin G and possesses the correct stereochemistry at these centers. Therefore, the primary challenge in ticarcillin synthesis is to maintain this stereochemistry throughout the reaction sequence. The acylation of the 6-amino group must proceed without epimerization at the C6 position.
The use of mild reaction conditions and specific activating agents for the side chain is crucial for preserving the desired stereochemistry. researchgate.net The stereochemical integrity of the final product is typically confirmed using analytical techniques such as chiral chromatography and polarimetry.
Process Optimization Strategies for Industrial-Scale Ticarcillin (Monosodium) Production
The industrial production of ticarcillin (monosodium) requires robust and efficient processes that maximize yield and purity while minimizing environmental impact. google.compharmacompass.combiosynth.com
Yield Enhancement Techniques
Several strategies are employed to enhance the yield of ticarcillin (monosodium) on an industrial scale. One approach involves optimizing the molar ratios of the reactants. For instance, using a slight excess of the activating agent (pivaloyl chloride) and the silylating agent (BSA) can drive the respective reactions to completion. google.com
Careful control of reaction parameters such as temperature and reaction time is also critical. The formation of the mixed anhydride is often carried out at low temperatures (-5 to 0 °C) to minimize side reactions. google.com Similarly, the coupling reaction is performed at controlled temperatures to ensure high conversion rates.
Post-reaction workup procedures, including extraction and crystallization steps, are optimized to maximize the recovery of the product. The use of specific solvent systems, such as a mixture of ethyl acetate (B1210297) and methanol (B129727) for crystallization, can significantly improve the yield of the final sodium salt. google.com One patented method reports a yield of up to 91.9%. google.com
Purity Improvement Approaches
High purity is a critical requirement for pharmaceutical products. In ticarcillin production, impurities can arise from side reactions, unreacted starting materials, or degradation of the product. One method to improve purity is the use of highly pure starting materials.
Purification of the final product is typically achieved through crystallization. google.com The choice of solvent system and the control of crystallization conditions, such as temperature and stirring rate, are crucial for obtaining a product with high purity. For example, a purity of 99.6% has been reported with a specific crystallization process. google.com
Analytical techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity of the product throughout the process and in the final quality control assessment. researchgate.net
Environmental Impact Mitigation in Synthetic Processes
The environmental impact of pharmaceutical manufacturing is a growing concern. In the synthesis of ticarcillin, efforts are made to use more environmentally friendly solvents and reagents. For example, replacing solvents like dichloromethane with less hazardous alternatives is a key area of research. google.com
Process optimization also contributes to environmental impact mitigation by reducing waste generation. Higher yields mean that less raw material is consumed and less waste is produced per unit of product. The recovery and recycling of solvents are also common practices in industrial-scale production to minimize environmental footprint. google.com
Some older synthetic routes for similar penicillins utilized reagents like thionyl chloride, which can have a greater environmental impact. google.com Modern processes aim to avoid such reagents in favor of milder and more environmentally benign alternatives. google.com
Molecular Mechanism of Action of Ticarcillin at the Cellular Level
Interaction with Penicillin-Binding Proteins (PBPs)
The molecular targets of Ticarcillin (B1683155), like all β-lactam antibiotics, are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.comtaylorandfrancis.com These enzymes are anchored in the bacterial cell membrane and are essential for the final steps of peptidoglycan synthesis, which involves the cross-linking of peptide chains. taylorandfrancis.comwikipedia.org Ticarcillin's structural similarity to D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan strands, allows it to bind to the active site of PBPs. taylorandfrancis.comnih.gov This binding leads to the inactivation of the enzyme, thereby halting cell wall construction. patsnap.comwikipedia.org Resistance to Ticarcillin can arise from alterations in these PBPs, which reduce the antibiotic's binding affinity. la.gov
Binding Affinities to Specific PBP Isoforms
Different bacteria possess various PBP isoforms, and the efficacy of a β-lactam antibiotic is related to its affinity for these specific proteins. Ticarcillin's activity, particularly against Pseudomonas aeruginosa, is linked to its ability to bind to essential high-molecular-weight PBPs. PBP3, in particular, has been identified as a crucial therapeutic target in P. aeruginosa. nih.govresearchgate.net Inhibition of PBP3 is associated with the failure of cell division and the formation of filamentous bacterial cells. nih.govresearchgate.net While comprehensive quantitative binding affinity data (e.g., IC₅₀ values) for Ticarcillin against a wide range of PBP isoforms is not extensively detailed in readily available literature, studies on PBP3 variations in P. aeruginosa have shown that certain mutations can decrease the susceptibility to Ticarcillin, indicating that PBP3 is a significant target. researchgate.netnih.gov
The following table summarizes the known selectivity of various β-lactams for different PBP isoforms in Escherichia coli, which can provide a comparative context for understanding PBP targeting.
| Antibiotic | Primary PBP Target(s) in E. coli |
| Amdinocillin | PBP2 |
| Aztreonam | PBP3 |
| Piperacillin (B28561) | PBP3 |
| Cefotaxime | PBP3 |
| Amoxicillin (B794) | PBP4 |
| Cephalexin | PBP4 |
This table illustrates the concept of PBP selectivity among different β-lactams. Specific binding affinities of Ticarcillin may vary. umn.edu
Conformational Changes Induced by Ticarcillin-PBP Binding
The binding of a β-lactam antibiotic to a PBP is not a simple lock-and-key interaction but rather a dynamic process that induces significant conformational changes in the enzyme. wikipedia.orgnih.gov Studies on the interaction of carbenicillin (B1668345), a close structural analog of Ticarcillin, with PBP3 from P. aeruginosa have provided insights into these changes. wikipedia.orgnih.gov The formation of the covalent acyl-enzyme complex leads to an increase in the thermostability of the PBP. wikipedia.orgnih.gov This stabilization is accompanied by localized conformational adjustments that result in a narrowing of the substrate-binding cleft. nih.gov These changes effectively trap the antibiotic within the active site and prevent the enzyme from carrying out its normal function. wikipedia.org The binding of the antibiotic to the active site involves specific hydrogen bonding interactions that help to stabilize the complex. wikipedia.org While these findings are for carbenicillin, the similar structure of Ticarcillin suggests a comparable mechanism of inducing conformational changes upon binding to PBPs.
Inhibition of Bacterial Peptidoglycan Cell Wall Biosynthesis
The primary consequence of Ticarcillin's interaction with PBPs is the disruption of bacterial cell wall biosynthesis. wikipedia.orgpatsnap.com The bacterial cell wall is a rigid structure essential for maintaining the cell's shape and protecting it from osmotic lysis. patsnap.com By inhibiting the enzymes responsible for the structural integrity of the cell wall, Ticarcillin ultimately leads to cell death. wikipedia.orgpatsnap.com
Transpeptidation Inhibition
The key step in peptidoglycan synthesis that is inhibited by Ticarcillin is transpeptidation. taylorandfrancis.comyoutube.com This process involves the formation of cross-links between adjacent peptide side chains of the peptidoglycan polymer, which gives the cell wall its strength and rigidity. patsnap.comyoutube.com PBPs catalyze this reaction. taylorandfrancis.com Ticarcillin, by binding to the active site of these transpeptidases, acts as a suicide inhibitor. youtube.commdpi.com The antibiotic forms a stable, covalent bond with a critical serine residue within the PBP active site, creating an inactive acyl-enzyme complex. wikipedia.orgmdpi.com This irreversible inhibition prevents the formation of the necessary peptide cross-links, resulting in a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. patsnap.comyoutube.com
Autolytic Enzyme Activation
In addition to the direct inhibition of cell wall synthesis, the action of β-lactam antibiotics like Ticarcillin can also lead to the activation of bacterial autolytic enzymes. nih.govusda.gov These are endogenous enzymes that normally participate in cell wall remodeling during growth and division. usda.gov It is hypothesized that the inhibition of peptidoglycan synthesis disrupts the normal regulation of these autolysins. nih.gov One proposed mechanism suggests that the interference with cell wall construction leads to the destabilization of a complex between an autolytic enzyme and its inhibitor (such as lipoteichoic acid). nih.gov This deregulation results in uncontrolled degradation of the existing cell wall, further contributing to bacterial lysis and the bactericidal effect of the antibiotic. nih.govusda.gov
Beta-Lactam Ring Reactivity and Stability within the Active Site
The chemical basis for Ticarcillin's mechanism of action is the inherent reactivity of its four-membered β-lactam ring. wikipedia.orgnih.gov This ring structure is sterically strained and, as a result, the amide bond within the ring is highly susceptible to nucleophilic attack. nih.gov When Ticarcillin enters the active site of a PBP, a catalytically active serine residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. wikipedia.orgnih.gov This attack leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. wikipedia.orgnih.gov
The effectiveness of a β-lactam antibiotic is dependent on a balance between its reactivity and the stability of the resulting acyl-enzyme complex. nih.gov The complex formed between Ticarcillin and the PBP is sufficiently stable to effectively sequester the enzyme, preventing it from participating in cell wall synthesis. nih.gov The deacylation process, which would regenerate the active enzyme, is extremely slow for Ticarcillin and other effective β-lactams. nih.gov This prolonged inactivation of PBPs is the ultimate molecular event that leads to the bactericidal outcome. nih.gov
Comparative Mechanistic Studies with Other Carboxypenicillins
The carboxypenicillin class also includes other antibiotics such as Carbenicillin. While sharing the same fundamental mechanism of action, subtle differences in their chemical structures can lead to variations in their antibacterial spectrum and potency, particularly against organisms like Pseudomonas aeruginosa.
Ticarcillin was developed through the modification of Carbenicillin's structure and generally exhibits a two- to four-fold greater in vitro activity against P. aeruginosa. This enhanced potency is attributed to several factors at the molecular level. The chemical structure of Ticarcillin, specifically the presence of a carboxyl group, is thought to increase its resistance to some chromosomally-mediated β-lactamases and improve its penetration through the porin channels of Gram-negative bacteria.
Studies comparing the interaction of different penicillins with PBPs in P. aeruginosa have revealed that the penicillin class, in general, shows a preference for binding to PBP3 and PBP4, with more modest binding to PBP1a and PBP1b, and minimal interaction with PBP2 and PBP5/6. PBP3 is a particularly critical target in P. aeruginosa, as its inhibition leads to filamentation and cell lysis. Variations in the PBP3 sequence have been shown to reduce the susceptibility of P. aeruginosa to Ticarcillin.
While both Ticarcillin and Carbenicillin demonstrate extensive binding to PBPs in laboratory preparations of lysed bacterial cells, their ability to access these targets in intact, living bacteria is a critical factor in their efficacy. Research has indicated that both Ticarcillin and Carbenicillin have a similarly slow rate of influx and access to PBPs in intact P. aeruginosa cells when compared to other classes of β-lactam antibiotics like carbapenems.
The following interactive table provides a comparative overview of the mechanistic aspects of Ticarcillin and Carbenicillin, focusing on their activity against P. aeruginosa.
| Feature | Ticarcillin | Carbenicillin |
| Primary Target | Penicillin-Binding Proteins (PBPs), especially PBP3 in P. aeruginosa | Penicillin-Binding Proteins (PBPs) |
| Mechanism | Inhibition of peptidoglycan cross-linking | Inhibition of peptidoglycan cross-linking |
| Potency against P. aeruginosa | Generally 2-4 times more potent than Carbenicillin | Baseline for carboxypenicillins |
| PBP Binding Profile in P. aeruginosa | Preferential binding to PBP3 and PBP4 | Similar profile to Ticarcillin |
| Rate of PBP Access in intact P. aeruginosa | Slow | Slow |
Biochemical and Genetic Mechanisms of Bacterial Resistance to Ticarcillin
Beta-Lactamase-Mediated Inactivation of Ticarcillin (B1683155)
The principal mechanism of resistance to Ticarcillin involves the production of beta-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govnih.gov This enzymatic destruction prevents Ticarcillin from reaching its target, the penicillin-binding proteins (PBPs), thereby allowing bacterial survival and proliferation.
A variety of beta-lactamase enzymes are capable of hydrolyzing Ticarcillin. These enzymes are classified based on their amino acid sequence (Ambler classification) and their functional characteristics (Bush-Jacoby-Medeiros classification).
The Bush-Jacoby-Medeiros functional classification provides a clinically relevant grouping of these enzymes. Subgroup 2c penicillinases are particularly noted for their ability to hydrolyze carbenicillin (B1668345) or ticarcillin at a rate at least 60% as rapidly as they hydrolyze benzylpenicillin. jscimedcentral.com These enzymes are generally susceptible to inhibition by clavulanic acid or tazobactam. jscimedcentral.com
Several specific types of beta-lactamases have been identified as significant contributors to Ticarcillin resistance:
TEM β-Lactamases: While TEM-1 is a common plasmid-encoded β-lactamase with activity against penicillins, it is the extended-spectrum β-lactamases (ESBLs) derived from TEM enzymes that pose a greater threat. nih.govnih.gov
SHV β-Lactamases: Similar to TEM enzymes, SHV-1 has activity against penicillins, and its ESBL variants exhibit a broader spectrum of activity. jscimedcentral.com
OXA β-Lactamases: The OXA-type enzymes, particularly those in functional group 2d, are characterized by their ability to hydrolyze oxacillin (B1211168) and cloxacillin. jscimedcentral.com Certain OXA enzymes, such as OXA-2, have been shown to confer resistance to Ticarcillin. nih.gov Some OXA-type beta-lactamases are poorly inhibited by clavulanic acid. jscimedcentral.com
Kinetic studies provide valuable insights into the substrate specificity of different beta-lactamases. For instance, studies on OXA-50 and its variants have demonstrated their ability to hydrolyze Ticarcillin. The table below presents kinetic parameters for the hydrolysis of various penicillins, including Ticarcillin, by OXA-50 variants, highlighting the biochemical basis of their resistance profile.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
|---|---|---|---|---|
| OXA-50 | Benzylpenicillin | 15 ± 2 | 45 ± 2 | 3.0 |
| Ampicillin (B1664943) | 29 ± 5 | 20 ± 1 | 0.7 | |
| Ticarcillin | 43 ± 10 | 18 ± 2 | 0.4 | |
| OXA-488 | Benzylpenicillin | 10 ± 1 | 90 ± 3 | 9.0 |
| Ampicillin | 12 ± 2 | 26 ± 1 | 2.2 | |
| Ticarcillin | 20 ± 5 | 25 ± 2 | 1.3 | |
| OXA-494 | Benzylpenicillin | 13 ± 2 | 50 ± 2 | 3.8 |
| Ampicillin | 15 ± 3 | 22 ± 1 | 1.5 | |
| Ticarcillin | 25 ± 7 | 20 ± 2 | 0.8 |
Data adapted from a study on OXA-50 variants. researchgate.net
To overcome beta-lactamase-mediated resistance, Ticarcillin is often combined with a beta-lactamase inhibitor. nih.gov These inhibitors are structurally similar to beta-lactam antibiotics and act as "suicide substrates." They bind to the active site of the beta-lactamase, leading to the formation of a stable, inactive complex, thereby protecting Ticarcillin from hydrolysis. nih.gov
Clavulanic acid is a commonly used beta-lactamase inhibitor that is co-formulated with Ticarcillin. This combination extends the antibacterial spectrum of Ticarcillin to include many beta-lactamase-producing bacteria. nih.gov While clavulanic acid is a potent inhibitor of many Class A beta-lactamases (such as TEM and SHV), its effectiveness against some Class C and D enzymes can be limited. jscimedcentral.com
Efflux Pump Systems and Ticarcillin Resistance
A second major mechanism of resistance to Ticarcillin is the active efflux of the drug from the bacterial cell. nih.gov Efflux pumps are transmembrane protein complexes that recognize and expel a wide range of substrates, including antibiotics, from the cytoplasm or periplasm to the extracellular environment. nih.gov This reduces the intracellular concentration of the antibiotic, preventing it from reaching its target PBPs.
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps are major contributors to multidrug resistance. acs.org These are typically tripartite systems spanning the inner membrane, periplasm, and outer membrane. In Pseudomonas aeruginosa, a significant pathogen where Ticarcillin resistance is a concern, several RND efflux pumps have been implicated in resistance to this antibiotic.
MexAB-OprM: This is a constitutively expressed efflux pump in P. aeruginosa that contributes to intrinsic resistance to a broad range of antibiotics, including Ticarcillin. nih.govmdpi.com Overexpression of the mexAB-oprM operon is a common mechanism of acquired multidrug resistance in clinical isolates. nih.govut.ac.ir
MexXY-OprM: The MexXY-OprM system is another important efflux pump in P. aeruginosa. While it is known for its role in aminoglycoside resistance, it also contributes to resistance to other classes of antibiotics, and its co-overexpression with MexAB-OprM can lead to broader resistance profiles. nih.gov
The overexpression of efflux pump genes is a key mechanism leading to enhanced antibiotic resistance. This overexpression is typically the result of mutations in regulatory genes that control the transcription of the efflux pump operons.
In the case of the MexAB-OprM system in P. aeruginosa, its expression is controlled by a complex regulatory network involving several repressor proteins:
mexR: This gene encodes the MexR protein, a direct repressor of the mexAB-oprM operon. Mutations in mexR are a common cause of MexAB-OprM overexpression in what are known as nalB-type mutants. nih.govplos.org
nalC: Mutations in the nalC gene (PA3721) lead to the overexpression of the PA3720-PA3719 operon, which in turn affects the activity of MexR, resulting in increased mexAB-oprM expression. nalC mutants represent another class of MexAB-OprM overproducers. nih.govplos.orgoup.com
nalD: The nalD gene (PA3574) encodes another repressor of the TetR/AcrR family. Mutations in nalD have been shown to cause overexpression of mexAB-oprM independently of mexR and nalC, indicating a separate regulatory pathway. plos.orgnih.gov
The table below summarizes the key regulatory genes involved in the overexpression of the MexAB-OprM efflux pump.
| Regulatory Gene | Function of Gene Product | Effect of Mutation |
|---|---|---|
| mexR | Directly represses transcription of the mexAB-oprM operon. | Loss of repression, leading to overexpression of MexAB-OprM (nalB-type mutant). nih.govplos.org |
| nalC | Represses the PA3720-PA3719 operon, which indirectly influences MexR activity. | Altered regulation, resulting in increased MexAB-OprM expression. nih.govoup.com |
| nalD | Represses mexAB-oprM expression through an independent pathway. | Derepression of the mexAB-oprM operon and subsequent overexpression. nih.gov |
The interplay of these regulatory elements highlights the complex genetic basis of efflux-mediated resistance to Ticarcillin in clinically important pathogens like P. aeruginosa.
Impact on Intracellular Ticarcillin Concentration
The concentration of ticarcillin that reaches its target, the penicillin-binding proteins (PBPs) located in the periplasmic space, is a critical determinant of its antibacterial efficacy. Bacteria have evolved sophisticated mechanisms to limit the intracellular accumulation of ticarcillin, primarily through the action of efflux pumps and by altering the permeability of their outer membrane.
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics like ticarcillin, from the cell's interior. nih.gov This process reduces the intracellular drug concentration to sub-inhibitory levels, allowing the bacteria to survive and proliferate. In Gram-negative bacteria, these pumps often work as part of a tripartite system that spans the inner membrane, periplasm, and outer membrane, effectively expelling the antibiotic directly into the extracellular medium. acs.org The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in conferring resistance to ticarcillin in organisms such as Pseudomonas aeruginosa. acs.org Overexpression of these pumps, which can be triggered by exposure to the antibiotic itself, is a common mechanism of acquired resistance. mdpi.com
The role of efflux pumps extends beyond just antibiotic resistance; they are also involved in bacterial virulence, biofilm formation, and stress responses. nih.gov The ability of these pumps to recognize and expel a broad range of substrates contributes to the phenomenon of multidrug resistance (MDR), where a single pump can confer resistance to multiple classes of antibiotics. mdpi.com
Below is a table summarizing key efflux pump families involved in antibiotic resistance:
| Efflux Pump Family | Energy Source | Common Substrates | Role in Ticarcillin Resistance |
| Resistance-Nodulation-Division (RND) | Proton motive force | Multiple antibiotics (including β-lactams), biocides, detergents acs.org | Major contributor to ticarcillin resistance in Gram-negative bacteria, particularly P. aeruginosa acs.org |
| Major Facilitator Superfamily (MFS) | Proton motive force | Various drugs and metabolites mdpi.com | Contributes to intrinsic and acquired resistance to a range of antibiotics |
| ATP-Binding Cassette (ABC) Superfamily | ATP hydrolysis | Diverse substrates, including antibiotics and toxins mdpi.com | Involved in resistance in both Gram-positive and Gram-negative bacteria |
| Small Multidrug Resistance (SMR) Family | Proton motive force | Quaternary ammonium (B1175870) compounds, some antibiotics mdpi.com | Contributes to resistance to a narrower range of compounds |
| Multidrug and Toxic Compound Extrusion (MATE) Family | Sodium ion gradient or proton motive force | Cationic drugs, fluoroquinolones nih.gov | Confers resistance to a variety of antimicrobial agents |
Modifications of Penicillin-Binding Proteins (PBPs)
Ticarcillin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and maintenance of the bacterial cell wall. patsnap.com Alterations in these target proteins are a primary mechanism by which bacteria develop resistance to ticarcillin.
Mutations in the genes encoding PBPs can lead to structural changes in the protein that reduce its affinity for ticarcillin. plos.org These alterations prevent the antibiotic from effectively binding to and inactivating the PBP, allowing cell wall synthesis to continue even in the presence of the drug. taylorandfrancis.com This mechanism is a common cause of resistance in a variety of bacteria. For instance, specific amino acid substitutions in PBP3 of Pseudomonas aeruginosa have been shown to decrease susceptibility to ticarcillin. nih.gov Similarly, in Streptococcus pneumoniae, resistance to β-lactams is often associated with mutations in several PBP genes, including pbp1a, pbp2x, and pbp2b, which result in low-affinity forms of these essential proteins. etflin.com The accumulation of multiple mutations in different PBP genes can lead to progressively higher levels of resistance. nih.gov
Bacteria can also acquire resistance by obtaining entirely new PBP genes that encode proteins with a naturally low affinity for β-lactam antibiotics. The most well-known example of this is the acquisition of the mecA gene, which is the hallmark of methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org The mecA gene encodes for a unique PBP, known as PBP2a, which has a very low affinity for most β-lactam antibiotics, including ticarcillin. plos.orgmdpi.com In the presence of ticarcillin, the native PBPs of S. aureus may be inhibited, but PBP2a can take over their function, allowing for continued cell wall synthesis and conferring high-level resistance. mdpi.com The mecA gene is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec), which can be transferred between staphylococcal species. plos.org
Permeability Alterations in Bacterial Outer Membranes
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics, including ticarcillin. nih.govresearchgate.net For hydrophilic antibiotics like ticarcillin to reach their periplasmic targets (PBPs), they must traverse this membrane through water-filled protein channels known as porins. dovepress.comnih.gov Bacteria can develop resistance by modifying these porin channels, thereby reducing the influx of the antibiotic into the cell. mdpi.com
This reduction in permeability can occur through several mechanisms:
Loss of Porins: Mutations can lead to a complete loss of specific porin proteins. For example, in Pseudomonas aeruginosa, the loss of the OprD porin is a well-established mechanism of resistance to carbapenems and can also affect susceptibility to other β-lactams. scienceopen.comascls.org
Decreased Porin Expression: Bacteria can downregulate the expression of porin genes, resulting in fewer channels in the outer membrane for antibiotics to pass through. nih.gov
Modification of Porin Structure: Mutations can alter the structure of the porin channel itself, making it narrower or changing its electrical charge, which can impede the passage of specific antibiotic molecules. nih.gov
A reduction in outer membrane permeability alone may only lead to a modest increase in resistance. However, this mechanism becomes clinically significant when combined with other resistance mechanisms, such as the production of β-lactamase enzymes in the periplasm. mdpi.com The slower rate of drug entry allows these enzymes more time to hydrolyze and inactivate the antibiotic before it can reach its PBP targets. ubc.ca
Genetic Determinants and Transmission of Ticarcillin Resistance
The development and spread of ticarcillin resistance are driven by the acquisition and dissemination of specific resistance genes. nih.gov These genetic determinants can be located on the bacterial chromosome or on mobile genetic elements, such as plasmids and transposons. nih.gov
Plasmids are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. wikipedia.org They are key vectors in the horizontal gene transfer of antibiotic resistance genes between bacteria, even across different species. asm.org Resistance to ticarcillin is frequently mediated by genes carried on plasmids. These plasmids often carry genes encoding for β-lactamase enzymes, which inactivate ticarcillin by hydrolyzing its β-lactam ring. infectionsinsurgery.org
The transfer of these resistance plasmids between bacteria primarily occurs through a process called conjugation, where a physical connection is formed between a donor and a recipient cell, allowing for the transfer of the plasmid DNA. wikipedia.orgasm.org Plasmids can carry multiple resistance genes, conferring resistance to several different classes of antibiotics simultaneously. wikipedia.org This co-selection, where the use of one antibiotic can select for resistance to others, contributes significantly to the emergence of multidrug-resistant pathogens. nih.gov The presence of antibiotic resistance genes on mobile genetic elements like plasmids allows for their rapid dissemination within and between bacterial populations, posing a significant challenge to the effective treatment of bacterial infections. nih.gov
Chromosomal Mutations
Resistance to Ticarcillin can arise from spontaneous and random alterations in a bacterium's chromosomal DNA. nih.govfuturelearn.com These mutations, though occurring at relatively low frequencies, can confer a significant survival advantage in the presence of the antibiotic, leading to the selection and proliferation of resistant strains. futurelearn.com Two principal mechanisms of chromosomally mediated resistance to Ticarcillin are modifications of the target site and upregulation of efflux pumps.
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)
The bactericidal action of Ticarcillin, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. oup.com Mutations in the genes encoding PBPs can reduce the binding affinity of Ticarcillin to its target, thereby allowing cell wall synthesis to continue, albeit sometimes with a fitness cost to the bacterium. plos.orgetflin.com
In Pseudomonas aeruginosa, a pathogen for which Ticarcillin is often used, the PBP3, encoded by the ftsI gene, is a critical target. oup.com Specific mutations within the ftsI gene can lead to amino acid substitutions in the PBP3 enzyme. These changes can decrease the susceptibility of the bacterium to a range of β-lactams, including Ticarcillin. oup.com While a single mutation may only cause a small increase in resistance, the accumulation of multiple mutations, potentially in different PBP genes, can lead to high-level resistance. nih.govnih.gov
Upregulation of Efflux Pumps
Bacteria possess chromosomally encoded efflux pumps, which are membrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the cell. nih.gov Overexpression of these pumps can prevent Ticarcillin from reaching its PBP targets in sufficient concentrations to be effective. Resistance can be conferred by the overexpression of an efflux pump. nih.gov
Mutations in the regulatory genes that control the expression of these pumps are a common cause of their upregulation. nih.govresearchgate.net For instance, in Gram-negative bacteria, mutations in local repressor genes or global regulatory genes can lead to the enhanced production of Resistance-Nodulation-Division (RND) family efflux pumps. nih.govfrontiersin.org This mechanism contributes to multidrug resistance, as these pumps can expel a broad spectrum of antimicrobial agents. nih.gov
| Mechanism | Affected Gene(s) | Function of Gene Product | Effect of Mutation | Example Organism |
| Target Modification | ftsI | Penicillin-Binding Protein 3 (PBP3) | Reduced binding affinity for Ticarcillin | Pseudomonas aeruginosa |
| Efflux Pump Upregulation | Regulatory genes (e.g., marR, soxR, acrR) | Transcriptional regulators of efflux pumps | Increased expression of efflux pumps (e.g., AcrAB-TolC) | Escherichia coli, Pseudomonas aeruginosa |
Horizontal Gene Transfer Mechanisms
Horizontal gene transfer (HGT) is a primary driver for the rapid and widespread dissemination of antibiotic resistance genes among bacterial populations. lakeforest.edulongdom.org Unlike vertical transfer from parent to daughter cell, HGT allows for the exchange of genetic material between different bacteria, even across species. longdom.org This is primarily mediated by mobile genetic elements such as plasmids, transposons, and integrons. scispace.com
Plasmids
Plasmids are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. wikipedia.orgreactgroup.org They are key vectors in the spread of antibiotic resistance, often carrying multiple resistance genes on a single plasmid, which contributes to the emergence of multidrug-resistant (MDR) strains. wikipedia.orgreactgroup.org Resistance to Ticarcillin is frequently conferred by plasmid-borne genes encoding β-lactamase enzymes. wikipedia.org These plasmids can be transferred between bacteria through a process called conjugation, where direct cell-to-cell contact allows for the transfer of a copy of the plasmid from a donor to a recipient cell. longdom.orgasm.org
Transposons and Integrons
The acquisition of resistance genes by plasmids is often facilitated by other mobile genetic elements. Transposons, or "jumping genes," are segments of DNA that can move from one location to another within or between different DNA molecules, such as from the chromosome to a plasmid. lakeforest.edu
Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. frontiersin.orgnih.gov These structures are frequently found within transposons, which in turn are located on plasmids, creating a multi-layered system for the acquisition and dissemination of resistance. frontiersin.orgresearchgate.net Class 1 integrons are particularly associated with the spread of resistance genes in clinical settings and have been instrumental in the mobilization of genes encoding β-lactamases that inactivate Ticarcillin. youtube.com
Enzymatic Inactivation: β-Lactamases
The most significant mechanism of acquired resistance to Ticarcillin is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in its characteristic β-lactam ring. nih.gov The genes encoding these enzymes are often located on plasmids and are readily spread via HGT. msdmanuals.com Several classes of β-lactamases can effectively degrade Ticarcillin.
| β-Lactamase Family | Ambler Class | Mechanism | Genetic Location | Examples |
| TEM | A | Serine-β-lactamase | Often plasmid-mediated | TEM-1, TEM-2 |
| SHV | A | Serine-β-lactamase | Often plasmid-mediated | SHV-1 |
| OXA | D | Serine-β-lactamase | Plasmid and chromosomally mediated | OXA-type enzymes |
| AmpC | C | Serine-β-lactamase | Primarily chromosomal, but can be plasmid-mediated | AmpC cephalosporinases |
Specifically, certain β-lactamases are classified as carbenicillinases, demonstrating a high level of hydrolytic activity against carboxypenicillins like carbenicillin and Ticarcillin. jscimedcentral.com The widespread dissemination of these β-lactamase genes on mobile genetic elements poses a continuous challenge to the clinical efficacy of Ticarcillin and other β-lactam antibiotics. nih.gov
In Vitro Pharmacodynamic and Cellular/subcellular Investigations of Ticarcillin
Antimicrobial Spectrum and Potency of Ticarcillin (B1683155) (Monosodium) Against Bacterial Isolates In Vitro
Ticarcillin, a carboxypenicillin, demonstrates a broad spectrum of bactericidal activity against a variety of bacterial isolates. Its efficacy, however, can be limited by the production of β-lactamase enzymes by certain bacteria, which degrade the antibiotic.
Ticarcillin's activity against Gram-positive cocci is generally considered to be less potent compared to its activity against many Gram-negative organisms. Studies have shown that ticarcillin is less active against Staphylococcus aureus, Streptococcus agalactiae, Staphylococcus epidermidis, and Streptococcus viridans when compared to carbenicillin (B1668345). For instance, against β-lactamase-producing Staphylococcus aureus, the minimum inhibitory concentrations (MICs) of ticarcillin are significantly reduced when combined with a β-lactamase inhibitor like clavulanic acid, indicating that ticarcillin alone is susceptible to degradation by these enzymes. One study found that while only 2 out of 14 isolates of Staphylococcus aureus were susceptible to ticarcillin alone, all 14 were susceptible when it was combined with clavulanic acid.
Ticarcillin exhibits significant in vitro activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa and members of the Enterobacteriaceae family. It has demonstrated greater activity against Pseudomonas aeruginosa and Klebsiella pneumoniae compared to carbenicillin. However, resistance due to β-lactamase production is a significant issue among Enterobacteriaceae.
The combination of ticarcillin with a β-lactamase inhibitor can substantially enhance its activity against ticarcillin-resistant Gram-negative rods. For many strains of E. coli, Proteus, and Klebsiella spp., the combination is two to eight times more active than ticarcillin alone. However, this enhanced activity is marginal against Enterobacter, Acinetobacter, Citrobacter, Serratia, and Pseudomonas spp. The inhibitory effect of clavulanic acid on pseudomonads has been described as minimal.
Interactive Data Table: In Vitro Activity of Ticarcillin Against Gram-Negative Bacteria
| Organism | Ticarcillin Alone (MIC µg/mL) | Ticarcillin + Clavulanic Acid (MIC µg/mL) | Reference |
| Pseudomonas aeruginosa | Variable, often high | Minimal change | |
| Escherichia coli | ≥64 (for many resistant strains) | Significantly reduced | |
| Klebsiella pneumoniae | Often high | Significantly reduced | |
| Proteus mirabilis | Variable | Significantly reduced | |
| Enterobacter cloacae | Often high | Marginal change | |
| Serratia marcescens | Often high | Marginal change |
Ticarcillin demonstrates in vitro activity against a variety of anaerobic bacteria. Its activity is comparable to that of carbenicillin against these organisms. At achievable blood concentrations, ticarcillin has been found to be slightly less active than clindamycin (B1669177) against Bacteroides fragilis. Penicillin remains highly active against most obligate anaerobes other than B. fragilis. The addition of clavulanic acid to ticarcillin can lead to a 4- to 32-fold decrease in the MIC90 for various Bacteroides species.
Synergistic and Antagonistic Interactions of Ticarcillin in Co-Culture Systems In Vitro
Synergistic effects between ticarcillin and aminoglycosides, such as tobramycin (B1681333) and gentamicin (B1671437), have been demonstrated in vitro against Pseudomonas aeruginosa and other Gram-negative bacilli. These combinations often result in enhanced bactericidal activity compared to either agent alone. The combination of ticarcillin and tobramycin has been shown to be more active in vitro against P. aeruginosa than the combination of carbenicillin and gentamicin. In vitro synergism between ticarcillin and gentamicin, tobramycin, or amikacin (B45834) has also been demonstrated against multiresistant strains of Pseudomonas aeruginosa.
The combination of ticarcillin with a β-lactamase inhibitor, most commonly clavulanic acid, significantly extends its spectrum of activity against many β-lactamase-producing bacteria. Clavulanic acid itself has weak antibacterial activity but acts as a potent, irreversible inhibitor of many bacterial β-lactamases.
The addition of clavulanic acid reduces the MIC of ticarcillin for a wide range of organisms, including β-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Neisseria gonorrhoeae, and many members of the Enterobacteriaceae family. For instance, with the addition of clavulanic acid, ticarcillin MICs were reduced eightfold or greater for 92% of Enterobacteriaceae strains that had ticarcillin MICs of ≥64 µg/mL. The combination of ticarcillin and clavulanic acid has been shown to be as active as or more active than piperacillin (B28561) against most members of the Enterobacteriaceae.
While highly effective against many bacteria, the potentiating effect of clavulanic acid on ticarcillin's activity against Pseudomonas aeruginosa is minimal. In some in vitro studies, clavulanic acid has been shown to induce the production of AmpC β-lactamase in P. aeruginosa, which can potentially antagonize the activity of ticarcillin.
Interactive Data Table: Effect of Clavulanic Acid on Ticarcillin MICs
| Organism | Ticarcillin MIC (µg/mL) - Resistant Strains | Ticarcillin + Clavulanic Acid MIC (µg/mL) | Fold Reduction | Reference |
| Staphylococcus aureus (β-lactamase producing) | High | ≤0.5 | Significant | |
| Escherichia coli | >128 | Inhibition at 64 | 2 to 8-fold | |
| Klebsiella spp. | >128 | Inhibition at 64 | 2 to 8-fold | |
| Proteus spp. | >128 | Inhibition at 64 | >2-fold | |
| Bacteroides fragilis | High | Significantly reduced | 4 to 32-fold |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations In Vitro
The in vitro efficacy of ticarcillin, a carboxypenicillin antibiotic, is quantitatively assessed through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These pharmacodynamic parameters are crucial for understanding the potency of ticarcillin against various bacterial pathogens.
Ticarcillin's antibacterial spectrum is primarily directed against Gram-negative bacteria, most notably Pseudomonas aeruginosa. Early studies demonstrated that ticarcillin is approximately two to four times more active against P. aeruginosa than the related compound, carbenicillin. Research on clinical isolates of P. aeruginosa has established a range of MIC values. For instance, one study reported a median MIC of 25 µg/mL for a random sampling of clinical isolates and 50 µg/mL for a selection of carbenicillin-resistant strains. Another investigation found ticarcillin MICs to be in the range of 16 to 32 µg/mL for this pathogen. The bactericidal activity against P. aeruginosa is also significant, with one study noting an MBC90 (the concentration required to kill 90% of the isolates) of 199.7 mg/L. nih.gov In a broader study of serious Gram-negative infections, ticarcillin was found to be bactericidal at concentrations ranging from 31.2 to 125 µg/mL. nih.gov
The activity of ticarcillin extends to members of the Enterobacteriaceae family, although susceptibility can be variable, particularly among strains that produce β-lactamase enzymes. The addition of a β-lactamase inhibitor, such as clavulanic acid, significantly broadens ticarcillin's spectrum. Studies have shown that for ticarcillin-resistant Enterobacteriaceae, the addition of clavulanic acid can substantially lower the MIC. This effect has been described as excellent to good for species such as Proteus, Morganella, Providencia, Escherichia coli, and Klebsiella, and moderate for Enterobacter and Citrobacter. For example, in a large survey, 72% of Enterobacteriaceae were susceptible to ticarcillin alone, but this increased to 91% with the addition of clavulanic acid. nih.gov
Against anaerobic bacteria, such as those in the Bacteroides fragilis group, ticarcillin has demonstrated moderate activity. One study reported a median MIC (MIC50) of 16 µg/mL for ticarcillin against 114 clinical isolates of the B. fragilis group.
Ticarcillin's activity against Gram-positive cocci, such as Staphylococcus aureus, is generally limited, especially against strains that produce penicillinase. The addition of clavulanic acid, however, can extend its spectrum to include β-lactamase-producing S. aureus.
Below are tables summarizing the in vitro activity of ticarcillin (monosodium) against selected bacterial species based on published research findings.
Table 1: Ticarcillin (monosodium) MIC Values for Selected Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 108 (Random) | 25 | - | ≤0.4 to >400 |
| Pseudomonas aeruginosa | 145 (Resistant) | 50 | - | 1.6 to >400 |
Table 2: Ticarcillin (monosodium) MBC Values for Selected Bacteria
| Bacterial Species | Number of Isolates | MBC50 (µg/mL) | MBC90 (µg/mL) | MBC Range (µg/mL) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 102 | - | 199.7 | - |
Post-Antibiotic Effects (PAE) in Bacterial Cultures
The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth that continues after the antimicrobial agent has been removed from the culture medium. This pharmacodynamic parameter is an important consideration in understanding the duration of an antibiotic's effect.
For β-lactam antibiotics, including ticarcillin, the PAE against aerobic Gram-negative bacilli is generally reported to be short, often lasting less than one hour, or is non-existent. In vitro investigations into the specific PAE of ticarcillin are limited in the available scientific literature. While the phenomenon is a recognized aspect of antimicrobial pharmacodynamics, detailed studies quantifying the duration of ticarcillin's PAE against key pathogens such as P. aeruginosa and E. coli are not extensively documented.
One study that examined the PAE of various β-lactams against anaerobic bacteria, specifically Bacteroides fragilis and B. thetaiotaomicron, included ticarcillin in combination with clavulanate. The findings indicated that the PAE induced by the ticarcillin-clavulanate combination was generally the shortest among the agents tested against the clinical isolates in the study. This suggests that even with the addition of a β-lactamase inhibitor, the duration of growth suppression after drug removal is minimal for this compound against these anaerobic species.
The limited PAE of ticarcillin against Gram-negative aerobes is consistent with the general understanding of β-lactam antibiotics. This characteristic implies that for sustained antibacterial activity, it is necessary to maintain the concentration of ticarcillin above the MIC of the infecting organism for a significant portion of the dosing interval.
Table 3: Summary of Ticarcillin (monosodium) Post-Antibiotic Effect (PAE)
| Bacterial Group | PAE Duration | Notes |
|---|---|---|
| Aerobic Gram-negative bacilli | Generally short (<1 hour) or absent | Consistent with the β-lactam class of antibiotics. |
Advanced Analytical Methodologies for Ticarcillin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture. journalagent.com For a compound like ticarcillin (B1683155), liquid chromatography is particularly suitable as it is designed for non-volatile and thermally unstable samples. journalagent.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of ticarcillin. Various methods have been developed, often utilizing reversed-phase columns for separation. For instance, a rapid and sensitive HPLC assay for ticarcillin in serum and urine was developed using a C-18-bonded reversed-phase column. nih.gov In this method, ticarcillin had a retention time of approximately 5.3 minutes. nih.gov Another HPLC method for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical products employed a beta-cyclodextrin (B164692) column with UV detection at 220 nm. researcher.lifenih.gov This method demonstrated linearity in the range of 2-200 µg/mL for ticarcillin, with a limit of quantification (LOQ) of 1.42 µg/mL and a limit of detection (LOD) of 0.47 µg/mL. researcher.lifenih.gov
A separate HPLC method for determining ticarcillin concentrations in serum used a reverse-phase C18 column with an ammonium (B1175870) acetate-methanol mobile phase and detection at 242 nm. nih.gov The reproducibility of this assay was high, with coefficients of variation ranging from 2.4% to 4.7%. nih.gov
Below is a table summarizing various HPLC methods developed for Ticarcillin analysis.
Table 1: HPLC Methods for Ticarcillin Analysis| Parameter | Method 1 nih.gov | Method 2 researcher.lifenih.gov | Method 3 nih.gov | Method 4 nih.gov |
|---|---|---|---|---|
| Stationary Phase (Column) | C-18-bonded reversed-phase | Beta-cyclodextrin (Cyclobond I, 250 x 4.6 mm, 5 µm) | Reverse-phase C18 | C18 reversed-phase |
| Mobile Phase | Acetonitrile-aqueous 0.06 M sodium biphosphate, pH 2.05 (50.5:100) | Methanol-16 mM pH 6.0 ammonium acetate (B1210297) buffer (50:50, v/v) | Ammonium acetate-methanol | Acetonitrile, phosphate (B84403) buffer, tetrabutylammonium (B224687) hydrogen sulfate (B86663) (gradient elution) |
| Flow Rate | 1.5 mL/min | 0.8 mL/min | Not Specified | 1 mL/min |
| Detection Wavelength | Not Specified | 220 nm | 242 nm | 218 nm to 254 nm (wavelength switch) |
| Linear Range | Not Specified | 2-200 µg/mL | Not Specified | 1-100 µg/ml |
| Sample Matrix | Serum and Urine | Pharmaceutical Formulations | Serum | Rabbit Serum and Tissue Cage Fluid |
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution and sensitivity. concentratingonchromatography.commdpi.com This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher system pressures. mdpi.com A specific UPLC-ESI-MS/MS method was developed for the determination of ticarcillin and clavulanate in rat plasma. nih.gov This method utilized a Waters ACQUITY BEH C18 column (50 mm × 2.1 mm, 1.7 µm) and established linear relationships for the ticarcillin R and S isomers in the ranges of 10 to 10,000 ng/mL and 30 to 10,000 ng/mL, respectively. nih.gov The UPLC technique is valued for its ability to significantly reduce analysis time while increasing sensitivity. mdpi.com
Ticarcillin is an ionic and polar compound, which can present challenges for retention on standard non-polar reversed-phase columns. itwreagents.comtechnologynetworks.com In reversed-phase ion-pairing chromatography, an ion-pairing agent is added to the mobile phase. itwreagents.comtcichemicals.com This agent is typically a large ionic molecule with a charge opposite to the analyte and a hydrophobic region. thermofisher.comchromatographyonline.com The agent forms an electrically neutral ion-pair with the ionic analyte. itwreagents.comtcichemicals.com This new complex is more hydrophobic, increasing its affinity for the non-polar stationary phase, which enhances retention and improves separation. itwreagents.comtcichemicals.com For acidic compounds like ticarcillin, a cationic ion-pairing agent, such as a quaternary ammonium salt, can be used in a mobile phase with a neutral pH. tcichemicals.com This technique was employed in a gradient elution HPLC method to analyze ticarcillin and clavulanate, where tetrabutylammonium hydrogen sulfate was used as the ion-pairing agent in the mobile phase. nih.gov
Mass Spectrometry Approaches for Identification and Characterization
Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural characterization of compounds. miamioh.edu When coupled with liquid chromatography (LC-MS), it provides a high degree of sensitivity and selectivity, making it the preferred method for analyzing complex samples. mdpi.comfrontiersin.org
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like ticarcillin, and it is often operated in positive ion mode for analysis. frontiersin.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. A robust LC-MS/MS methodology was developed for the quantification of ticarcillin and its degradation products in tomato leaves. mdpi.comnih.gov In this method, data acquisition was performed using multiple reaction monitoring (MRM), which enhances selectivity and accuracy. mdpi.comnih.gov For ticarcillin, the protonated molecule was observed as the precursor ion at m/z 385.15, which fragmented into three corresponding product ions at m/z 160.05, 114.05, and 225.95. mdpi.com Another LC-MS/MS method used ESI to separate and detect ticarcillin, amoxicillin (B794), and clavulanic acid in various matrices. researchgate.net
Table 2: ESI-MS/MS Parameters for Ticarcillin Detection mdpi.com
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| Ticarcillin | Positive (+ve) | 385.15 | 160.05, 114.05, 225.95 | -20, -35, -25 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental formulas for parent compounds and their metabolites or degradation products. This capability is crucial for identifying unknown compounds and confirming proposed structures. HRMS was used to characterize the degradation products of ticarcillin in solutions also containing vancomycin. researchgate.net In one study, the analysis of a degradation product yielded a protonated ion at m/z 431.0569, which, through accurate mass measurement, was proposed to have an elemental formula of C17H23N2O7S2+, consistent with a penicilloic ethanolate (B101781) ester structure. researchgate.net This level of characterization is essential for stability studies and understanding the degradation pathways of the drug.
Spectroscopic Methods in Structural Elucidation
The definitive identification and structural confirmation of Ticarcillin (monosodium) and its related substances, such as process impurities or degradation products, rely on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are primary tools for this purpose springernature.comnih.govnih.gov.
Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of Ticarcillin. When coupled with liquid chromatography (LC-MS/MS), it is also invaluable for identifying metabolites and degradation products researchgate.net. In positive electrospray ionization mode (ESI+), Ticarcillin's protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 385.15 mdpi.com. Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern that helps confirm the structure. Key product ions are observed at m/z 160.05, 114.05, and 225.95, which correspond to specific substructures of the Ticarcillin molecule mdpi.com. The main cleavage reaction for penicillins involves a retro 2+2 Diels-Alder-type fragmentation of the beta-lactam ring, yielding fragments that are characteristic of the core penicillin structure and the specific side chain nih.gov.
| Ion Type | Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|---|
| Protonated Molecule [M+H]⁺ | 385.15 | 160.05, 114.05, 225.95 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon) NMR, provides the most detailed information about the connectivity of atoms in the Ticarcillin molecule springernature.comnih.govresearchgate.net. By analyzing the chemical shifts, coupling constants, and signal integrations, researchers can map out the complete carbon-hydrogen framework. Two-dimensional (2D) NMR experiments are used to establish correlations between different atoms, confirming the final structure and stereochemistry of the molecule nih.gov.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the Ticarcillin molecule . The IR spectrum of a penicillin, such as the closely related Penicillin G, shows intense absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the β-lactam ring, the carboxylic acid, and the amide group mdpi.com. This technique is particularly useful for confirming the presence of the core β-lactam structure and can be used to monitor chemical changes, such as degradation through hydrolysis, which would alter these characteristic absorption bands nih.govresearchgate.net.
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample nih.gov. The development of such methods for Ticarcillin is crucial for ensuring its quality and shelf-life. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose chromatographyonline.com.
The development process begins with forced degradation studies, where Ticarcillin is exposed to harsh conditions to intentionally generate degradation products nih.govmedcraveonline.comajpsonline.com. These stress conditions typically include:
Acid and Base Hydrolysis: Refluxing the drug in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions to induce hydrolytic degradation ajpsonline.comscispace.com.
Oxidation: Exposing the drug to an oxidizing agent, such as hydrogen peroxide medcraveonline.com.
Thermal Degradation: Subjecting the drug to dry heat at elevated temperatures (e.g., 40-80°C) pharmaguideline.com.
Photodegradation: Exposing the drug to a combination of UV and visible light, as specified by ICH Q1B guidelines medcraveonline.compharmaguideline.com.
The goal of these studies is to achieve a target degradation of 5-20% of the active ingredient pharmaguideline.com. The resulting mixtures of the intact drug and its degradants are then used to develop an HPLC method capable of separating all components. The specificity of the method is demonstrated by its ability to resolve the peak for Ticarcillin from all other peaks nih.gov.
Once the chromatographic conditions are established, the method must be validated according to International Council for Harmonisation (ICH) guidelines longdom.orgresearchgate.netnih.gov. The validation process assesses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present nih.gov.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range chromatographyonline.com.
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies nih.gov.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) chromatographyonline.com.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters chromatographyonline.com.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Demonstrates separation of the analyte from all potential impurities and degradants. | Peak purity index > 0.999; Resolution between peaks > 1.5. |
| Linearity | Assessed over a range of concentrations (e.g., 80-120% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Expressed as percent recovery of the analyte in a spiked sample. | Recovery typically between 98.0% and 102.0%. |
| Precision | Expressed as Relative Standard Deviation (%RSD) for a series of measurements. | %RSD ≤ 2.0%. |
| Robustness | Evaluates the effect of small changes in flow rate, mobile phase composition, etc. | System suitability parameters remain within limits; %RSD ≤ 2.0%. |
Bioanalytical Method Development for Trace Analysis
Determining the concentration of Ticarcillin in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies nih.gov. These analyses require highly sensitive and selective methods to quantify the drug at very low (trace) levels, often in the nanogram per milliliter (ng/mL) range dtic.mil. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its superior sensitivity and specificity unito.it.
The development of a bioanalytical method involves several critical steps:
Sample Preparation: This is a crucial step to remove interfering substances (e.g., proteins, lipids) from the biological matrix and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govnih.govmdpi.com. For Ticarcillin in serum, one method involves extraction with a chloroform-n-amyl alcohol mixture followed by back-extraction into a phosphate buffer nih.gov.
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UPLC) is often preferred over conventional HPLC as it provides faster analysis times and better resolution nih.gov. A reverse-phase C18 column is commonly used to separate Ticarcillin from endogenous components and any co-administered drugs nih.govnih.gov.
Mass Spectrometric Detection: Detection is typically performed using an ESI source coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode nih.gov. This mode provides high selectivity by monitoring a specific precursor ion-to-product ion transition for Ticarcillin, minimizing interference from the complex biological matrix mdpi.com.
Validation of a bioanalytical method is performed according to regulatory guidelines and includes parameters similar to those for SIAMs, but with a focus on performance in the biological matrix. Key validation parameters include selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability of the analyte in the biological matrix during storage and processing unito.it. For a UPLC-ESI-MS/MS method for Ticarcillin in rat plasma, linear relationships were observed in the range of 10 to 10,000 ng/mL for the Ticarcillin R isomer and 30 to 10,000 ng/mL for the S isomer nih.gov. The average extraction recovery for all analytes in this study ranged from 86.9% to 96.4% nih.gov. Another HPLC method for serum showed excellent reproducibility, with coefficients of variation from 2.4% to 4.7% nih.gov.
| Parameter | Ticarcillin R Isomer | Ticarcillin S Isomer |
|---|---|---|
| Linearity Range | 10 - 10,000 ng/mL | 30 - 10,000 ng/mL |
| Correlation Coefficient (r²) | 0.9967 | 0.9961 |
| Average Extraction Recovery | 86.9% - 96.4% |
Degradation Pathways and Stability Research of Ticarcillin Monosodium
Forced Degradation Studies of Ticarcillin (B1683155) (Monosodium)
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. These studies involve subjecting a drug substance, such as Ticarcillin (monosodium), to conditions more severe than accelerated stability testing. nih.govwikipedia.org The primary objectives of forced degradation studies are to identify the likely degradation products, establish the intrinsic stability of the molecule, understand degradation pathways, and to develop and validate stability-indicating analytical methods. nih.govarlok.com As mandated by the International Council for Harmonisation (ICH) guidelines, stress testing typically exposes the drug to various conditions including hydrolysis over a wide pH range, oxidation, and photolysis. pharmaspecialists.com This process is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product by revealing how it might change over time under the influence of environmental factors. nih.gov
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary pathway for the degradation of many pharmaceutical compounds, particularly those containing labile functional groups such as esters or amides. nih.gov Ticarcillin, as a member of the penicillin family of β-lactam antibiotics, is susceptible to hydrolytic degradation. wikipedia.orgresearchgate.net The core of this instability lies in the strained four-membered β-lactam ring, which is prone to cleavage by nucleophilic attack. wikipedia.org This reaction inactivates the antibiotic. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution. vscht.cz
Ticarcillin demonstrates significant instability in basic conditions, a common characteristic of penicillin antibiotics. Base-induced hydrolysis typically proceeds via a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. This process is generally more rapid and often considered irreversible compared to acid-catalyzed hydrolysis. slideshare.net The attack results in the opening of the strained β-lactam ring, leading to the formation of inactive degradation products. The high susceptibility to alkaline hydrolysis underscores the importance of pH control in the formulation and storage of Ticarcillin solutions. nih.gov
Degradation of Ticarcillin also occurs in aqueous solutions at neutral pH, which is a critical consideration for its preparation and short-term storage before administration. wikipedia.org The instability in aqueous solution is significant enough that the compound should be dissolved immediately before use to prevent loss of potency. wikipedia.org A study on the stability of Ticarcillin disodium (B8443419) (40 mg/mL) in AutoDose infusion bags demonstrated this degradation over time. At room temperature (23°C), a notable percentage of the drug was lost within a few days. nih.gov
| Temperature | Storage Time | Percent Loss of Ticarcillin |
| 23°C | 3 days | 7% |
| 23°C | 5 days | 14% |
| 4°C | 21 days | < 7% |
| 4°C | 30 days | 12% |
| Data sourced from a stability study of Ticarcillin disodium 40 mg/mL. nih.gov |
Oxidative Degradation Pathways
Oxidative degradation is another key pathway that can affect the stability of pharmaceutical molecules. Forced degradation studies for oxidation are commonly performed using reagents such as hydrogen peroxide (H₂O₂). nih.govresearchgate.net These studies are designed to simulate potential oxidative stress that a drug substance might encounter from atmospheric oxygen or residual peroxides in excipients. researchgate.net For Ticarcillin, the presence of a thioether linkage in the thiazolidine (B150603) ring represents a potential site for oxidation. In similar penicillin-type antibiotics, the sulfur atom is known to be susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) derivatives. This chemical modification can alter the molecule's efficacy and safety profile.
Photolytic Degradation Studies
Photostability testing is an integral part of forced degradation studies, designed to evaluate how a drug substance is affected by exposure to light. ijrpr.com These studies typically involve exposing the drug to light sources that provide a mixture of visible and ultraviolet (UV) radiation. pharmaspecialists.comijrpr.com Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified specific degradation products of Ticarcillin resulting from its breakdown in agricultural settings, which can be indicative of photolytic pathways. uaeu.ac.aenih.govresearchgate.netnih.gov
| Parent Compound | Degradation Product | Method of Analysis |
| Ticarcillin | Thiophene-2-Acetic acid | LC-MS/MS |
| Ticarcillin | Thiophene-3-Acetic acid | LC-MS/MS |
| Identified degradation products of Ticarcillin. uaeu.ac.aenih.govresearchgate.netnih.gov |
The identification of these thiophene (B33073) derivatives suggests that degradation can involve the cleavage of the side chain from the core penicillin structure. uaeu.ac.aenih.govresearchgate.netnih.gov
Thermal Degradation Profiles
The stability of ticarcillin is significantly influenced by temperature. Studies on ticarcillin disodium have shown that its degradation is time and temperature-dependent. When stored in a 0.9% NaCl injection in ethylene (B1197577) vinyl acetate (B1210297) (EVA) plastic containers, ticarcillin disodium exhibited a 7% loss of potency after three days and a 14% loss after five days at 23°C. nih.gov Under refrigerated conditions at 4°C, the degradation was slower, with less than a 7% loss observed after 21 days, which increased to a 12% loss after 30 days. nih.gov
In another study, the stability of a ticarcillin stock solution was maintained for 6-9 months when stored at 4°C. nih.gov When frozen at -20°C, the stock solution demonstrated acceptable stability for at least 12 months. nih.gov These findings highlight the importance of controlled low-temperature storage to minimize the thermal degradation of ticarcillin.
One investigation into the mineralization of ticarcillin in an aqueous solution using subcritical water oxidation demonstrated a 94.35% removal of the compound, indicating its susceptibility to degradation at elevated temperatures and pressures in the presence of an oxidizing agent. researchgate.net
Table 1: Thermal Degradation of Ticarcillin Disodium in 0.9% NaCl Injection
| Temperature | Storage Duration | Percentage Loss |
| 23°C | 3 days | 7% |
| 23°C | 5 days | 14% |
| 4°C | 21 days | < 7% |
| 4°C | 30 days | 12% |
Identification and Structural Elucidation of Degradation Products
The degradation of ticarcillin results in the formation of various products, the identification of which is essential for understanding the degradation pathways and for ensuring the safety of the drug product. Research has identified specific degradation products of ticarcillin, offering insights into its chemical instability.
In a study analyzing ticarcillin residues in tomato leaves using liquid chromatography-tandem mass spectrometry (LC-MS/MS), two degradation products were identified: Thiophene-2-Acetic acid and Thiophene-3-Acetic acid . This suggests that the thiophene ring and its side chain are susceptible to cleavage under certain conditions.
Further research is necessary to comprehensively identify and structurally elucidate the full range of degradation products formed under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are invaluable for separating and identifying these compounds.
Kinetic Studies of Ticarcillin Degradation Under Stress Conditions
Kinetic studies are crucial for quantifying the rate of drug degradation and predicting the shelf-life of pharmaceutical products. The degradation of ticarcillin, like many other β-lactam antibiotics, is influenced by factors such as pH and the presence of other substances.
The pharmacokinetics of ticarcillin have been described by an open 2-compartment model. nih.gov Studies on the combination of ticarcillin and clavulanic acid have provided insights into their kinetic behavior. Both substances exhibit similar kinetic profiles in serum, with a terminal half-life (T1/2β) of approximately 74.8 minutes for ticarcillin and 76.6 minutes for clavulanic acid. nih.gov
The degradation of β-lactam antibiotics, including ticarcillin, often follows pseudo-first-order kinetics. The rate of degradation is significantly affected by pH. For instance, studies on other β-lactams have shown that the degradation rate increases with increasing pH, indicating that alkaline conditions accelerate hydrolysis of the β-lactam ring. While specific kinetic data for ticarcillin monosodium under a range of stress conditions (acidic, basic, and neutral pH) is not extensively detailed in the available literature, the general principles of β-lactam instability suggest a similar pH-dependent degradation profile.
Impact of Environmental Factors on Ticarcillin Stability (e.g., pH, Temperature, Light, Humidity)
The stability of ticarcillin (monosodium) is intricately linked to various environmental factors. A comprehensive understanding of these impacts is vital for appropriate formulation, packaging, and storage.
pH: The pH of a solution is a critical determinant of ticarcillin stability. Like other penicillins, the β-lactam ring of ticarcillin is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. The highest stability for many β-lactams is typically observed in the slightly acidic pH range.
Temperature: As detailed in section 7.1.4, temperature plays a significant role in the degradation of ticarcillin. Elevated temperatures accelerate the rate of chemical degradation, leading to a loss of potency. nih.govnih.gov Conversely, storage at refrigerated or frozen temperatures can significantly extend the shelf-life of the drug. nih.gov
Humidity: Ticarcillin is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. The presence of moisture can accelerate hydrolytic degradation pathways. Therefore, it is crucial to protect the solid form of ticarcillin (monosodium) from high humidity environments to maintain its stability.
Stabilization Strategies for Ticarcillin (Monosodium)
Given the inherent instability of ticarcillin, various strategies can be employed during formulation and storage to enhance its stability.
pH Control: Maintaining the pH of ticarcillin solutions within its optimal stability range, typically slightly acidic, is a primary stabilization strategy. This can be achieved through the use of appropriate buffer systems in liquid formulations.
Lyophilization (Freeze-Drying): For parenteral administration, ticarcillin is often supplied as a sterile powder for reconstitution. Lyophilization removes water from the drug product, significantly reducing the potential for hydrolytic degradation and enhancing long-term stability.
Use of Stabilizers: The inclusion of stabilizing agents in the formulation can help to protect ticarcillin from degradation. While specific stabilizers for ticarcillin monosodium are not extensively documented in the public domain, general strategies for stabilizing nanocrystals and other drug formulations include the use of polymers and surfactants to prevent aggregation and chemical degradation. nih.gov
Controlled Storage Conditions: As evidenced by stability data, strict control of storage conditions is paramount. This includes maintaining low temperatures (refrigeration or freezing) and protecting the product from light and humidity. nih.govnih.gov
Combination with β-Lactamase Inhibitors: While not a direct chemical stabilization of the ticarcillin molecule itself, combining it with a β-lactamase inhibitor like clavulanic acid protects it from enzymatic degradation by bacterial β-lactamases. This extends its spectrum of activity and ensures its efficacy in the presence of resistant bacteria.
Mechanistic Drug Interactions of Ticarcillin
Interference with Renal Tubular Secretion by Co-Administered Agents (e.g., Probenecid)
Ticarcillin (B1683155), like other penicillin antibiotics, is primarily eliminated from the body through the kidneys, specifically via active tubular secretion. This process can be competitively inhibited by certain co-administered drugs, most notably probenecid (B1678239). Probenecid is known as a classic inhibitor of organic acid transport in the kidneys. It competes with acidic drugs, such as ticarcillin, for the organic anion transporters (OATs) located in the proximal tubules of the kidney.
This competition reduces the rate at which ticarcillin is secreted from the blood into the urine, thereby decreasing its renal clearance. The direct consequence of this interaction is an elevation and prolongation of ticarcillin's plasma concentration. A pharmacokinetic study in healthy volunteers demonstrated that pre-dosing with probenecid significantly increased the mean serum half-life of ticarcillin from 1.3 hours to 2.1 hours. This inhibition of renal tubular secretion is a well-documented mechanism that can be exploited to enhance the systemic exposure of penicillins.
Table 1: Effect of Probenecid on the Pharmacokinetics of Intravenous Ticarcillin
| Pharmacokinetic Parameter | Ticarcillin Alone (Mean Value) | Ticarcillin with Probenecid (Mean Value) | Reference |
|---|
This table is interactive. Click on the headers to sort the data.
Biochemical Inactivation of Co-Administered Aminoglycosides
A significant chemical interaction can occur when ticarcillin is mixed with aminoglycoside antibiotics. Ticarcillin, a β-lactam antibiotic, can directly inactivate aminoglycosides through a biochemical reaction. This inactivation involves the opening of the β-lactam ring of ticarcillin and its subsequent acylation of the amino groups on the aminoglycoside molecule. This chemical modification renders the aminoglycoside unable to bind to its target, the bacterial 30S ribosomal subunit, thus losing its antibacterial activity.
This interaction is most relevant in vitro, for example, when the drugs are mixed in the same intravenous solution, but it has also been observed in vivo, particularly in patients with renal impairment where both drugs remain in circulation for extended periods. The rate and extent of this inactivation are dependent on several factors, including the specific aminoglycoside, the concentration of ticarcillin, temperature, and contact time.
Studies have shown that different aminoglycosides have varying susceptibility to inactivation by ticarcillin. Amikacin (B45834) is the most resistant to this effect, while tobramycin (B1681333) and gentamicin (B1671437) are significantly more vulnerable. One in vitro study demonstrated that in the presence of ticarcillin, tobramycin was almost 80% inactivated within 24 hours, and gentamicin was 50% inactivated, whereas amikacin was only 20% inactivated in the same timeframe. The interaction follows second-order kinetics, with the rate of aminoglycoside loss being dependent on the concentrations of both the penicillin and the aminoglycoside.
Table 2: In Vitro Inactivation of Aminoglycosides by Ticarcillin at 24 Hours
| Aminoglycoside | Approximate % Inactivated | Reference |
|---|---|---|
| Tobramycin | 80% | |
| Gentamicin | 50% |
This table is interactive. Data can be filtered by aminoglycoside type.
Modulation of Other Drug Metabolizing Enzymes
The potential for ticarcillin to modulate the activity of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system, appears to be limited. The CYP enzymes are a critical family of hepatic enzymes responsible for the biotransformation of a vast number of drugs. The induction or inhibition of these enzymes is a common mechanism for drug-drug interactions.
However, ticarcillin is a hydrophilic molecule that is primarily eliminated unchanged by the kidneys, undergoing minimal hepatic metabolism. Literature reviews on antibiotic-mediated drug interactions often focus on lipophilic agents that are substrates, inhibitors, or inducers of CYP enzymes. Studies investigating the effects of various penicillin-based antibiotics on human hepatic P450 activities have suggested that clinically significant interactions involving this enzyme system are not expected. While some β-lactams have been identified as potential victims of interactions involving drug transporters, there is a lack of direct evidence to suggest that ticarcillin acts as a significant inhibitor or inducer of drug-metabolizing enzymes like the cytochrome P450 family.
Effects on Coagulation Mechanisms
Ticarcillin's primary effect on hemostasis is not on the enzymatic coagulation cascade but rather on platelet function. Research in human volunteers has shown that ticarcillin administration does not significantly alter plasma coagulation tests, such as prothrombin time or partial thromboplastin (B12709170) time. Instead, it induces a state of defective platelet function, which can lead to prolonged bleeding times.
This platelet dysfunction is characterized by a reduced aggregation response to various agonists. The proposed mechanism involves ticarcillin binding to platelet surface receptors, which impairs the interaction of agonists like adenosine (B11128) diphosphate (B83284) (ADP) and epinephrine (B1671497) with their respective receptors, thereby inhibiting platelet activation and aggregation.
A study involving 17 human volunteers who received ticarcillin intravenously found that all subjects developed defective platelet function. This was evidenced by a lengthening of bleeding time and depressed platelet aggregation in response to multiple agonists. The effect is dose-dependent, with higher doses producing more significant defects. This interaction is a direct effect on the platelets and should be distinguished from interferences with the protein-based coagulation cascade.
Table 3: Effect of Ticarcillin on Platelet Function in Human Volunteers
| Parameter | Observation | Volunteers Affected | Reference |
|---|---|---|---|
| Bleeding Time | Lengthened | 17 of 17 | |
| ADP-induced Aggregation | Depressed | 17 of 17 | |
| Collagen-induced Aggregation | Defective | 15 of 17 |
This table is interactive. Click on the headers to sort the data.
Binding Displacement Phenomena
Plasma protein binding is a key pharmacokinetic parameter that can influence a drug's distribution and elimination. When a drug is bound to plasma proteins, primarily albumin for acidic drugs, it is pharmacologically inactive and confined to the vascular space. A drug-drug interaction can occur if one drug displaces another from its binding site on these proteins, a phenomenon known as displacement. This action can transiently increase the free (unbound) concentration of the displaced drug, making more of it available to exert its pharmacological effect or to be eliminated.
For a binding displacement interaction to be clinically significant, several conditions are typically required. The displaced drug should be highly protein-bound (e.g., >95%), have a small volume of distribution, and possess a narrow therapeutic index. An increase in the free fraction of such a drug can lead to toxicity.
Ticarcillin is known to be moderately bound to plasma proteins. However, there is a lack of specific documented clinical cases or studies demonstrating that ticarcillin causes clinically significant displacement of other drugs from plasma proteins, or that it is itself displaced to a clinically relevant extent. The potential for such an interaction exists theoretically, but its clinical importance in the context of ticarcillin therapy has not been established.
Environmental Fate and Ecotoxicological Implications of Ticarcillin
Environmental Occurrence and Distribution in Aquatic Systems
The presence of antibiotics in aquatic ecosystems is a significant concern. wikipedia.orgdrugs.com These compounds enter the environment primarily through the discharge of treated and untreated wastewater from municipal, hospital, and industrial sources. wikipedia.orgdrugs.comresearchgate.net
Wastewater treatment plants (WWTPs) are primary conduits for the entry of pharmaceuticals into the environment. nih.govresistancecontrol.info While many classes of antibiotics, such as sulfonamides, fluoroquinolones, and macrolides, are frequently detected in WWTP effluents, β-lactam antibiotics like ticarcillin (B1683155) are often found at lower concentrations or are undetected. resistancecontrol.infoconservewaterforfood.orgmaynoothuniversity.ienih.gov This is largely attributed to their chemical instability, particularly the susceptibility of the β-lactam ring to hydrolysis, which can lead to its degradation during the wastewater treatment process. resistancecontrol.infoconservewaterforfood.org
Studies monitoring various antibiotics in wastewater effluents often report concentrations for compounds like ciprofloxacin, ofloxacin, and sulfamethoxazole (B1682508) in the range of nanograms to low micrograms per liter (ng/L to µg/L). maynoothuniversity.iemdpi.commdpi.comresearchgate.net For example, a comprehensive study across seven European countries detected 17 different antibiotics in final WWTP effluents, but ticarcillin was not among them, highlighting its either rapid removal or infrequent monitoring. maynoothuniversity.ie The inherent instability of the penicillin class suggests that ticarcillin likely undergoes significant degradation within the WWTP environment. conservewaterforfood.org
Following discharge from WWTPs, antibiotic residues can contaminate surface waters, including rivers, lakes, and streams. researchgate.netresearchgate.net Similar to the findings in wastewater, specific data on the concentration of ticarcillin in surface waters is scarce. General environmental surveys of antibiotics in rivers and lakes frequently report the presence of more persistent antibiotic classes. researchgate.netmdpi.com For instance, studies have documented fluoroquinolones, sulfonamides, and macrolides at concentrations ranging from ng/L to µg/L in various river systems. researchgate.netresearchgate.net
The absence of ticarcillin in these monitoring reports is likely a consequence of its rapid degradation in aquatic environments. The same chemical properties that lead to its breakdown in wastewater treatment systems also limit its persistence in natural waters. resistancecontrol.infoconservewaterforfood.org
Degradation and Transformation in Environmental Matrices
The persistence of any chemical compound in the environment is determined by its susceptibility to various degradation processes. For ticarcillin, the key transformation pathways are hydrolysis, and to a lesser extent, biodegradation and phototransformation.
Hydrolysis is the primary and most significant degradation pathway for ticarcillin and other β-lactam antibiotics in aquatic environments. resistancecontrol.infoconservewaterforfood.org The core structure of ticarcillin contains a four-membered β-lactam ring, which is chemically strained and highly susceptible to cleavage by water. wikipedia.orgpatsnap.com This reaction, known as hydrolytic degradation, opens the ring and renders the antibiotic inactive.
While environmental half-life studies are not available, data from pharmaceutical stability tests provide strong evidence of its rapid degradation in aqueous solutions. Ticarcillin is supplied as a powder and is reconstituted immediately before clinical use specifically to prevent degradation. wikipedia.org Studies on reconstituted solutions show that its stability is highly dependent on temperature and concentration. This inherent chemical instability is the main reason for its low persistence and infrequent detection in environmental monitoring studies.
Table 1: Stability of Reconstituted Ticarcillin Solutions in Sterile Water for Injection (SWI)
| Storage Condition | Concentration Range (mg/mL) | Stability Period |
| Room Temperature | 10 - 100 | Up to 72 hours |
| Refrigeration (4°C) | 10 - 100 | Up to 14 days |
| Frozen (-18°C) | 10 - 100 | Up to 30 days |
This table is based on pharmaceutical stability data and serves as an indicator of the compound's susceptibility to hydrolysis, not as a direct measure of environmental half-life. dtic.milfda.gov
Ecotoxicological Effects on Aquatic Organisms
Direct ecotoxicological data for ticarcillin (monosodium) is notably scarce in publicly available scientific literature. Therefore, to understand its potential impact, data from other penicillin-class antibiotics, such as amoxicillin (B794) and penicillin G, are often used as a proxy, though it is important to note that toxicity can vary significantly even within the same class of antibiotics. nih.govnih.govresearchgate.net
Algae and aquatic plants are foundational to aquatic ecosystems, serving as primary producers. researchgate.net The introduction of antibiotics can disrupt these communities. mdpi.com While specific studies on ticarcillin's effects on algae are limited, research on other penicillins provides some insight. For instance, amoxicillin has shown marked toxicity toward the cyanobacterium Synechococcus leopolensis, with a reported 50% effective concentration (EC50) of 2.22 µg/L. researchgate.netacs.org However, the same study found that amoxicillin was not toxic to eukaryotic algae such as Pseudokirkneriella subcapitata, Closterium ehrenbergii, and Cyclotella meneghiniana at concentrations up to 50 mg/L. acs.orgnih.gov Another study indicated that penicillin G was the least toxic among several tested antibiotics for the green freshwater algae Pseudokirkneriella subcapitata. nih.gov Given that cyanobacteria are generally more sensitive to antibiotics, this could be a key area of impact for penicillins in the environment. nih.govnih.gov
Table 1: Ecotoxicity of Selected Penicillins on Algae and Aquatic Plants
| Compound | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Amoxicillin | Synechococcus leopolensis (Cyanobacterium) | 96h EC50 | 2.22 µg/L | researchgate.netacs.org |
| Amoxicillin | Pseudokirkneriella subcapitata (Green Alga) | 96h NOEC | >50 mg/L | acs.orgnih.gov |
EC50: The concentration of a substance that causes a 50% effect on the test population. NOEC: No Observed Effect Concentration.
Table 2: Acute Ecotoxicity of Selected Penicillins on Aquatic Invertebrates
| Compound | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Penicillin G | Daphnia magna | - | Low toxicity | nih.gov |
Fish represent a higher trophic level in aquatic ecosystems, and understanding the effects of pharmaceuticals on them is critical for a complete environmental risk assessment. nih.gov Specific toxicity data for ticarcillin in fish species are lacking. However, research on other penicillins suggests that acute toxicity in fish is generally low. For instance, the 96-hour lethal concentration (LC50) for amoxicillin in the Japanese rice fish (Oryzias latipes) was reported to be greater than 1000 mg/L. researchgate.net Studies on penicillin-G injections in rainbow trout fingerlings indicated that toxicity was dose-dependent on the size of the fish, with larger fish tolerating higher concentrations. scirp.org While acute lethal effects may be low, sublethal and chronic effects of antibiotics on fish, such as impacts on development and immune response, remain an area of concern. nih.govmdpi.com
Table 3: Acute Ecotoxicity of Selected Penicillins on Fish
| Compound | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Amoxicillin | Oryzias latipes (Japanese rice fish) | 96h LC50 | >1000 mg/L | researchgate.net |
LC50: The concentration of a substance that is lethal to 50% of the test population. LD10: The dose that is lethal to 10% of the test population.
Risk Assessment Methodologies for Environmental Exposure
Environmental Risk Assessment (ERA) for pharmaceuticals is a structured process to evaluate the potential adverse effects on the environment. nih.govwhiterose.ac.uk In the European Union, the European Medicines Agency (EMA) provides guidelines for the ERA of veterinary medicinal products. europa.eumdpi.comeuropa.eu This process is typically tiered and begins with a Phase I assessment.
The Phase I assessment determines the potential for environmental exposure. It calculates a Predicted Environmental Concentration (PEC) based on factors such as the amount of the drug used, its metabolism, and the characteristics of the receiving environment. europa.eupqegroup.com If the PEC is below a certain trigger value (e.g., 100 µg/kg in soil for veterinary medicines), the risk is considered negligible, and no further testing is required. europa.eu
If the trigger value is exceeded, a more detailed Phase II assessment is necessary. pqegroup.comwindows.net Phase II involves a comprehensive analysis of the substance's fate and effects in the environment. This includes studies on its degradation, adsorption to soil and sediment, and ecotoxicity to a range of aquatic and terrestrial organisms. windows.net The risk is then characterized by comparing the PEC to the Predicted No-Effect Concentration (PNEC). The PNEC is derived from the ecotoxicity data by applying assessment factors to account for uncertainties. A PEC/PNEC ratio greater than 1 indicates a potential risk to the environment, which may lead to the implementation of risk mitigation measures. whiterose.ac.ukmdpi.com
A significant aspect of the environmental risk assessment for antibiotics is also the potential for the development and spread of antimicrobial resistance (AMR). service.gov.ukbohrium.comnih.gov Current ERA frameworks are being updated to incorporate endpoints related to the selection for antimicrobial resistance at environmentally relevant concentrations. nih.govwhiterose.ac.uk
Theoretical and Computational Studies on Ticarcillin Monosodium
Molecular Modeling and Docking Studies of PBP Interactions
Molecular modeling and docking studies are fundamental in elucidating the mechanism of action of β-lactam antibiotics such as ticarcillin (B1683155). These computational techniques simulate the interaction between a ligand (ticarcillin) and its protein target, the penicillin-binding proteins (PBPs), at an atomic level. PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By inhibiting these enzymes, ticarcillin disrupts cell wall formation, leading to bacterial cell death.
Docking simulations predict the preferred orientation and binding affinity of ticarcillin within the active site of various PBPs. These studies have shown that the carboxyl group on the side chain of ticarcillin plays a crucial role in its binding affinity and broad-spectrum activity. The interaction typically involves the formation of a covalent bond between the carbonyl carbon of the β-lactam ring of ticarcillin and the hydroxyl group of a serine residue in the active site of the PBP, leading to the inactivation of the enzyme.
Key interactions observed in docking studies of similar penicillins with PBPs include:
Covalent Bonding: Acylation of the active site serine residue.
Hydrogen Bonding: Interactions between the carboxyl and amide groups of the antibiotic and amino acid residues in the PBP active site.
| Interaction Type | Ticarcillin Moiety | Potential PBP Residues |
|---|---|---|
| Covalent Bond | β-lactam ring carbonyl | Serine |
| Hydrogen Bond | Carboxyl group (side chain) | Arginine, Lysine |
| Hydrogen Bond | Amide group | Aspartate, Glutamate |
| Hydrophobic Interaction | Thiophene (B33073) ring | Leucine, Isoleucine, Valine |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For antibiotics like ticarcillin, QSAR models can help in understanding the structural features that are critical for its antibacterial potency and in designing new, more effective derivatives.
A typical QSAR study involves the calculation of various molecular descriptors for a set of molecules and then using statistical methods to build a mathematical model that relates these descriptors to their observed biological activity, such as the minimum inhibitory concentration (MIC). While specific QSAR studies focused solely on ticarcillin are not extensively documented in publicly available literature, general QSAR models for penicillins and other β-lactam antibiotics have highlighted the importance of several physicochemical properties.
Important descriptors in QSAR models for β-lactam antibiotics often include:
Electronic Properties: Such as the charge distribution on the β-lactam ring, which influences its reactivity towards the PBP active site.
Steric Properties: The size and shape of the side chain, which affect the binding affinity and the spectrum of activity against different bacteria. The bulky side chain of ticarcillin, for instance, contributes to its activity against a broader range of bacteria compared to earlier penicillins.
Hydrophobicity: The lipophilicity of the molecule, which can influence its ability to penetrate the bacterial cell wall.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Ticarcillin's Activity |
|---|---|---|
| Electronic | Partial charge on β-lactam carbonyl carbon | Reactivity with PBP serine residue |
| Steric | Molecular volume of the side chain | Fit within the PBP active site and spectrum of activity |
| Topological | Wiener index | Overall molecular shape and size |
| Hydrophobic | LogP | Cell wall penetration |
In Silico Prediction of Degradation Pathways and Products
The chemical stability of a drug molecule is a critical factor in its development and efficacy. In silico tools can predict the potential degradation pathways of a pharmaceutical compound under various stress conditions, such as hydrolysis, oxidation, and photolysis. Software like Zeneth and others use a knowledge base of known chemical reactions to predict the likely degradation products of a given molecule.
For ticarcillin, the most susceptible part of the molecule to degradation is the β-lactam ring. Hydrolysis of this ring, either chemically or enzymatically by β-lactamases, leads to the formation of inactive penicilloic acid derivatives. Other potential degradation pathways that could be predicted in silico include:
Epimerization: Change in the stereochemistry at certain chiral centers.
Decarboxylation: Loss of a carboxyl group.
Side-chain cleavage: Breaking of the amide bond connecting the side chain to the penicillin nucleus.
These predictive studies are valuable in identifying potential impurities that may arise during manufacturing and storage, and in understanding the mechanisms of drug inactivation.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the flexibility and dynamic behavior of molecules over time. For ticarcillin, these methods can provide insights into the range of shapes (conformations) it can adopt in solution and how it interacts with its biological target on a dynamic level.
MD simulations can reveal:
Binding Dynamics: How ticarcillin initially binds to the PBP active site and the conformational changes that occur in both the drug and the protein during the binding process.
Solvent Effects: The influence of water molecules on the stability of the ticarcillin-PBP complex.
Flexibility of the Molecule: Identifying the most flexible parts of the ticarcillin molecule, which can be important for its ability to adapt to the binding site of different PBPs.
Studies on similar molecules like ampicillin (B1664943) have shown that MD simulations can provide a more accurate representation of the conformational ensemble of a molecule in solution compared to static models. This dynamic picture is crucial for a deeper understanding of the structure-activity relationship and for the rational design of new antibiotics.
Computational Approaches for Resistance Mechanism Prediction
The emergence of antibiotic resistance is a major global health threat. Computational approaches are increasingly being used to predict and understand the mechanisms by which bacteria become resistant to antibiotics like ticarcillin. These methods can be broadly categorized into:
Genomic Approaches: Whole-genome sequencing of resistant bacterial strains allows for the identification of mutations in the genes encoding PBPs or the presence of genes encoding β-lactamase enzymes. Machine learning algorithms can be trained on large datasets of bacterial genomes and their corresponding antibiotic susceptibility profiles to predict resistance.
Molecular Modeling of Resistance: If a mutation in a PBP is identified, molecular modeling and docking can be used to understand how this change affects the binding of ticarcillin. For example, a mutation might alter the shape of the active site, reducing the binding affinity of the drug. Similarly, the interaction of ticarcillin with various β-lactamase enzymes can be modeled to understand the catalytic mechanism of drug inactivation.
| Approach | Methodology | Application to Ticarcillin Resistance |
|---|---|---|
| Genomic Analysis | Whole Genome Sequencing, Machine Learning | Identifying resistance genes (e.g., β-lactamases) and mutations in PBP genes. |
| Molecular Docking | Simulating drug-protein binding | Assessing the impact of PBP mutations on ticarcillin binding affinity. |
| Molecular Dynamics | Simulating molecular motion | Understanding the dynamic effects of mutations on PBP structure and ticarcillin interaction. |
Future Research Directions and Unexplored Avenues for Ticarcillin Monosodium Research
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate detection and quantification of ticarcillin (B1683155) in various matrices are crucial for pharmaceutical quality control, therapeutic monitoring, and environmental surveillance. While high-performance liquid chromatography (HPLC) is a commonly used method, future research should focus on developing novel analytical techniques with superior sensitivity and specificity. nih.gov
Advancements in analytical chemistry offer several promising avenues. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide unambiguous analysis and high sensitivity for detecting ticarcillin and its metabolites in complex biological and environmental samples. nih.gov There is a continuous need to develop and validate methods that are not only sensitive and specific but also cost-effective and rapid. unesp.brjddtonline.info
Future research could explore the application of biosensors and nanosensors for real-time ticarcillin monitoring. These technologies could offer significant advantages in terms of speed, portability, and ease of use. Additionally, the development of stability-indicating assay methods capable of distinguishing ticarcillin from its degradation products is essential for ensuring the quality and efficacy of pharmaceutical formulations.
A new HPLC method has been developed for the simultaneous determination of ticarcillin and clavulanic acid, demonstrating linearity in the range of 2-200 µg/mL for ticarcillin with a limit of detection of 0.47 µg/mL. nih.gov This method offers advantages over existing pharmacopeia methods, including a lower flow rate and shorter analysis time. nih.gov
Table 1: Comparison of Analytical Techniques for Ticarcillin Detection
| Technique | Principle | Advantages | Future Research Focus |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Robust, reproducible, widely available | Development of methods with shorter analysis times and lower solvent consumption. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation followed by mass-based detection | High sensitivity and specificity, capable of metabolite identification | Miniaturization of systems, development of high-throughput methods. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio | High separation efficiency, low sample and reagent consumption | Coupling with sensitive detectors for trace analysis in environmental samples. |
| Biosensors/Nanosensors | Biological recognition element coupled to a transducer | Potential for real-time monitoring, portability, high sensitivity | Development of stable and selective sensors for complex matrices. |
Investigation of Advanced Resistance Mechanisms and Countermeasures
The primary mechanism of action for ticarcillin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). patsnap.com However, the emergence of bacterial resistance poses a significant threat to its clinical utility. nih.gov Future research must delve deeper into the advanced mechanisms of resistance and develop effective countermeasures.
The most common resistance mechanism against beta-lactam antibiotics like ticarcillin is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic. patsnap.com While ticarcillin is often combined with a beta-lactamase inhibitor like clavulanic acid, the evolution of new and more potent beta-lactamases necessitates the discovery of novel inhibitors.
Other resistance mechanisms that warrant further investigation include:
Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of ticarcillin, rendering it less effective. imili.org
Efflux Pumps: Bacteria can actively transport ticarcillin out of the cell using efflux pumps, preventing it from reaching its target. nih.govexplorationpub.com
Reduced Permeability: Changes in the bacterial outer membrane, such as the modification of porin channels in Gram-negative bacteria, can limit the influx of ticarcillin. youtube.com
Future countermeasures could involve the development of antibiotics with multiple targets, making it more difficult for bacteria to develop resistance. aptiwfn.com Another promising strategy is the development of "resistance breakers" that can be co-administered with ticarcillin to restore its activity against resistant strains.
Exploration of Environmental Remediation Strategies for Beta-Lactam Contamination
The widespread use of antibiotics has led to their presence in various environmental compartments, including water and soil. nih.gov Beta-lactam antibiotics like ticarcillin are of particular concern due to their potential to promote the development and spread of antibiotic resistance in the environment. researchgate.net
Research into effective environmental remediation strategies is crucial. One promising approach is bioremediation, which utilizes microorganisms capable of degrading beta-lactam compounds. researchgate.net Studies have shown that bacteria producing beta-lactamases can be isolated from environments such as pharmaceutical wastewater treatment plants and can effectively degrade these antibiotics. researchgate.net
Chemical degradation methods also offer potential solutions. For instance, studies have investigated the use of agents like hydroxylamine (B1172632) and sodium hydroxide (B78521) to decontaminate environments with beta-lactam residues. nih.gov Hydroxylamine has been shown to effectively degrade the beta-lactam structure under mild conditions. nih.gov Advanced oxidation processes, such as ozonation and photocatalysis, are other areas that require further exploration for the efficient removal of ticarcillin from water sources.
Table 2: Environmental Remediation Strategies for Beta-Lactam Contamination
| Strategy | Mechanism | Potential Advantages | Research Gaps |
| Bioremediation | Use of beta-lactamase-producing microorganisms to degrade the antibiotic. researchgate.net | Cost-effective, environmentally friendly. | Identification and optimization of microbial strains, understanding degradation pathways. |
| Chemical Degradation | Use of chemical agents like hydroxylamine or advanced oxidation processes. nih.gov | Rapid degradation, applicable to high concentrations. | Potential for toxic byproducts, optimization of reaction conditions. |
| Adsorption | Use of materials like activated carbon to remove antibiotics from water. | Effective for a wide range of compounds. | Regeneration of adsorbents, disposal of contaminated materials. |
| Membrane Filtration | Physical separation of antibiotics using membranes like reverse osmosis. | High removal efficiency. | Membrane fouling, high energy consumption. |
In-Depth Mechanistic Studies of Uncharacterized Drug Interactions
Ticarcillin is often administered in combination with other drugs, leading to the potential for drug-drug interactions. While some interactions are known, the underlying mechanisms of many are not fully characterized. Future research should focus on in-depth mechanistic studies to better predict and manage these interactions.
Known interactions include those with anticoagulants, where penicillins may prolong bleeding time, and with other antibiotics, which can have synergistic or antagonistic effects. There are 63 drugs known to have some level of interaction with ticarcillin. drugs.com However, a comprehensive understanding of the pharmacokinetics and pharmacodynamics of these interactions at a molecular level is often lacking.
Future studies should utilize advanced techniques such as metabolomics and proteomics to elucidate the impact of co-administered drugs on the absorption, distribution, metabolism, and excretion of ticarcillin. Investigating the effect of ticarcillin on drug-metabolizing enzymes and transporters is also a critical area of research. A deeper understanding of these mechanisms will enable more rational drug combination therapies and minimize the risk of adverse events.
Application of Artificial Intelligence and Machine Learning in Ticarcillin Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize antibiotic research. nih.govnih.gov These technologies can be applied to various aspects of ticarcillin research, from the discovery of new resistance mechanisms to the optimization of its use.
One key application is in the prediction of antibiotic resistance. nih.gov By analyzing large datasets of genomic and clinical data, ML algorithms can identify patterns associated with ticarcillin resistance, potentially leading to the development of rapid diagnostic tools.
Furthermore, AI and ML can be used to optimize treatment strategies. researchgate.net By integrating patient data, including pathogen susceptibility and clinical characteristics, these models can help in determining the most effective therapeutic regimens, potentially improving patient outcomes and slowing the emergence of resistance.
Q & A
Q. What are the standard chromatographic conditions for quantifying ticarcillin monosodium purity, and how are system suitability parameters validated?
The USP monograph specifies reversed-phase HPLC with a C18 column (3–10 µm packing), a mobile phase of sodium phosphate buffer (pH 4.3) and acetonitrile (95:5), and UV detection at 220 nm. System suitability requires a resolution (R) ≥5 between clavulanic acid and ticarcillin peaks, column efficiency ≥1000 theoretical plates, tailing factor ≤2.0, and ≤2.0% RSD for replicate injections . The assay employs a pH 6.4 sodium phosphate buffer for sample preparation, with calibration against USP-certified reference standards.
Q. How should researchers prepare and validate pH-adjusted sodium phosphate buffers for ticarcillin monosodium assays?
- pH 4.3 buffer : Dissolve 13.8 g monobasic sodium phosphate in 900 mL water, adjust to pH 4.3 ±0.1 with phosphoric acid or NaOH, then dilute to 1 L.
- pH 6.4 buffer : Dissolve 6.9 g monobasic sodium phosphate in 900 mL water, adjust to pH 6.4 ±0.1 with NaOH, then dilute to 1 L. Buffer accuracy must be verified using calibrated pH meters, as deviations >0.1 units risk altering ticarcillin’s chromatographic behavior and stability .
Q. What are the critical steps in ensuring sterility and endotoxin compliance for injectable ticarcillin monosodium formulations?
Sterility testing follows USP <71> guidelines (e.g., membrane filtration), while endotoxin limits are validated per USP <85> using Limulus Amebocyte Lysate (LAL) assays. For non-sterile APIs destined for further processing, endotoxin levels must align with USP <161> thresholds for β-lactam antibiotics .
Advanced Research Questions
Q. How can researchers resolve co-eluting impurities in ticarcillin monosodium chromatograms, and what degradation products require monitoring?
Co-elution issues are addressed by optimizing mobile phase ratios (e.g., increasing acetonitrile to 7–10%) or using alternative columns (e.g., phenyl-hexyl). Critical impurities include:
- Clavulanic acid : Monitored via resolution solution (USP standard).
- Thiadiazole derivatives : Degradation products from thermal or photolytic stress, detectable via LC-MS/MS with positive ion mode . Stability-indicating assays must achieve baseline separation (R >2.0) for all known degradation pathways .
Q. What experimental designs are recommended for reconciling contradictory potency data in ticarcillin monosodium batch analyses?
- Step 1 : Verify reference standard potency (USP Ticarcillin Monosodium Monohydrate RS) and buffer preparation accuracy.
- Step 2 : Replicate assays (n=6) to assess intra/inter-day variability.
- Step 3 : Cross-validate using orthogonal methods (e.g., microbiological agar diffusion vs. HPLC). Discrepancies >5% suggest matrix interference or degradation; troubleshoot using spike-and-recovery experiments .
Q. How can researchers optimize ticarcillin monosodium stability studies under accelerated storage conditions?
- Design : ICH Q1A guidelines recommend 40°C/75% RH for 6 months, with sampling at 0, 1, 2, 3, and 6 months.
- Parameters : Monitor pH (3.5–6.5), water content (Karl Fischer), and degradants (HPLC).
- Data Interpretation : Arrhenius modeling predicts shelf-life, but real-time 25°C/60% RH data are required for regulatory submission .
Q. What strategies are effective for characterizing unknown impurities in ticarcillin monosodium using high-resolution mass spectrometry (HRMS)?
- Sample Prep : Extract impurities via solid-phase extraction (C18 cartridges) from stressed samples (e.g., 0.1M HCl/NaOH, 80°C/24h).
- HRMS Parameters : ESI+ mode, m/z 100–1000, 70,000 resolution.
- Data Analysis : Fragment ion matching against databases (e.g., ChemSpider) and in silico degradation pathway modeling (e.g., Zeneth). Major degradants include β-lactam ring-opened products and thiadiazole sulfoxides .
Methodological Frameworks
Q. How should researchers design a protocol for synthesizing and characterizing ticarcillin monosodium analogs with enhanced β-lactamase stability?
- Synthesis : Introduce steric hindrance groups (e.g., methyl at C-3) via nucleophilic acyl substitution.
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
